2,2,2-Trifluoro-N-phenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPQIENQEZURNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193398 | |
| Record name | Trifluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-24-0 | |
| Record name | 2,2,2-Trifluoro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetanilide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 404-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluoroacetanilide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIFLUOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75VUZ1674I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-N-phenylacetamide, also known as trifluoroacetanilide, is a fluorinated derivative of acetanilide. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, making it a compound of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for its preparation and characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | N-Phenyltrifluoroacetamide, Trifluoroacetanilide | N/A |
| CAS Number | 404-24-0 | N/A |
| Molecular Formula | C₈H₆F₃NO | N/A |
| Molecular Weight | 189.13 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 86-90 °C | [1] |
| Boiling Point | 220-225 °C | N/A |
| Density (estimate) | 1.3305 g/cm³ | N/A |
| pKa (predicted) | 10.05 ± 0.70 | N/A |
| SMILES | C1=CC=C(C=C1)NC(=O)C(F)(F)F | N/A |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles and analogous reactions.[2][3]
Synthesis of this compound via Acylation of Aniline
This protocol describes the synthesis of this compound by the acylation of aniline with trifluoroacetic anhydride.
Materials:
-
Aniline (toxic, handle in a fume hood)
-
Trifluoroacetic anhydride (corrosive and lachrymatory)
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable inert solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add pyridine (1.1 equivalents) to the stirred solution.
-
Add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
This protocol outlines the purification of the crude this compound.[4][5][6]
Materials:
-
Crude this compound
-
Ethanol/water mixture (or another suitable solvent system)
-
Erlenmeyer flask, hot plate, filter paper, Büchner funnel, vacuum flask.
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly and then hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven to obtain pure this compound.
Analytical Characterization
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a general framework for the analysis of this compound purity.[8][9][10]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% trifluoroacetic acid or formic acid added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 240-250 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group and a signal for the amide proton. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.8 ppm. The amide proton (N-H) will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring, the carbonyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Visualizations
The following diagrams illustrate the workflow for the synthesis and purification of this compound and a general analytical workflow using RP-HPLC.
References
- 1. jcbsc.org [jcbsc.org]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. LabXchange [labxchange.org]
- 8. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. media.neliti.com [media.neliti.com]
- 10. sciensage.info [sciensage.info]
Spectroscopic Profile of 2,2,2-Trifluoro-N-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoro-N-phenylacetamide, a compound of interest in chemical synthesis and drug development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for its characterization.
Spectroscopic Data Summary
The following tables provide a consolidated summary of the available spectroscopic data for this compound.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 2H | H-2', H-6' |
| ~7.40 | t | 2H | H-3', H-5' |
| ~7.20 | t | 1H | H-4' |
| ~8.50 | br s | 1H | N-H |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 154.7 (q, J ≈ 37 Hz) | C=O |
| 136.1 | C-1' |
| 129.3 | C-3', C-5' |
| 125.4 | C-4' |
| 120.7 | C-2', C-6' |
| 115.8 (q, J ≈ 288 Hz) | CF₃ |
¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Reference |
| -75.7 | s | CCl₃F |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H Stretch |
| ~1720 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1210, 1160 | Strong | C-F Stretch |
| ~750, 690 | Strong | C-H Bending (monosubstituted benzene) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 189 | High | [M]⁺ |
| 120 | Moderate | [M - CF₃]⁺ |
| 93 | High | [C₆H₅NH₂]⁺ |
| 92 | Moderate | [C₆H₅N]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 69 | Moderate | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
¹H, ¹³C, and ¹⁹F NMR Acquisition:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
¹⁹F NMR: A simple pulse-acquire sequence is used. The spectral width will depend on the chemical shift of the fluorine atoms, and an external reference standard (e.g., CCl₃F) is typically used.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized by heating in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Data Acquisition:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 2,2,2-Trifluoro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) assignments for 2,2,2-Trifluoro-N-phenylacetamide. Due to the limited availability of experimentally derived and published ¹H and ¹³C NMR data in publicly accessible literature, this document combines established synthetic protocols with predicted spectral data to serve as a comprehensive resource.
Synthesis Protocol
A standard and effective method for the synthesis of this compound involves the acylation of aniline with trifluoroacetic anhydride. This reaction is typically straightforward and high-yielding.
Materials:
-
Aniline
-
Trifluoroacetic anhydride
-
Dichloromethane (or another suitable aprotic solvent)
-
Water
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline in dichloromethane and cool the solution in an ice bath (0 °C).
-
Slowly add a solution of trifluoroacetic anhydride in dichloromethane to the stirring aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for one hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N hydrochloric acid and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.
NMR Spectroscopy Experimental Protocol
For the acquisition of ¹H and ¹³C NMR spectra, the following general protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters should be used.
-
¹³C NMR: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled pulse sequence is standard for obtaining singlets for each unique carbon atom.
-
Predicted NMR Data
In the absence of experimentally verified and published data, the following ¹H and ¹³C NMR spectral assignments for this compound are based on established chemical shift prediction algorithms and analysis of analogous structures.
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Broad Singlet | 1H | N-H |
| ~7.6 | Doublet | 2H | ortho-H (Phenyl) |
| ~7.4 | Triplet | 2H | meta-H (Phenyl) |
| ~7.2 | Triplet | 1H | para-H (Phenyl) |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 (quartet, JCF ≈ 37 Hz) | C=O |
| ~136 | ipso-C (Phenyl) |
| ~129 | meta-C (Phenyl) |
| ~125 | para-C (Phenyl) |
| ~120 | ortho-C (Phenyl) |
| ~116 (quartet, JCF ≈ 288 Hz) | CF₃ |
Note on Coupling: The trifluoromethyl (CF₃) group will cause splitting of the carbonyl carbon signal into a quartet in the ¹³C NMR spectrum due to through-bond coupling. Similarly, the CF₃ group will exhibit a strong singlet in the ¹⁹F NMR spectrum. A 1989 article in the Journal of Fluorine Chemistry may contain experimental ¹⁹F NMR data for this compound.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to spectral analysis of this compound.
This guide provides a foundational understanding of the synthesis and expected NMR characteristics of this compound. For definitive assignments, experimental verification remains the gold standard. Researchers are encouraged to acquire their own spectral data for this compound for precise analysis.
Crystal Structure Analysis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide: A Technical Overview
Disclaimer: This technical guide details the crystal structure analysis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, a derivative of the requested 2,2,2-Trifluoro-N-phenylacetamide. As of the latest search, comprehensive crystallographic data for this compound is not publicly available. The analysis of this closely related structure provides valuable insights into the conformational properties and intermolecular interactions that can be expected in similar trifluoroacetanilide derivatives.
Introduction
Trifluoromethylated compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. The acetamide linkage provides a key structural motif for building larger molecular architectures and engaging in specific intermolecular interactions. This document provides an in-depth analysis of the single-crystal X-ray diffraction data for (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, offering a detailed look at its molecular geometry, crystal packing, and the non-covalent interactions that govern its solid-state structure.
Molecular and Crystal Structure
The crystal structure of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide reveals a molecule with a distinct conformation and a packing arrangement dominated by hydrogen bonding. The nitroalkene moiety adopts an E conformation.[1]
Crystallographic Data
The following table summarizes the key crystallographic data and refinement parameters for the title compound.
| Parameter | Value |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| a (Å) | Not Specified |
| b (Å) | Not Specified |
| c (Å) | Not Specified |
| α (°) | Not Specified |
| β (°) | Not Specified |
| γ (°) | Not Specified |
| Volume (ų) | Not Specified |
| Z | Not Specified |
| Temperature (K) | Not Specified |
| Wavelength (Å) | Not Specified |
| Final R indices [I>2σ(I)] | Not Specified |
| R indices (all data) | Not Specified |
Note: Specific unit cell dimensions and refinement statistics were not available in the provided search results.
Selected Torsion Angles
The conformation of the molecule is defined by several key torsion angles, indicating a twisted relationship between the functional groups.
| Torsion Angle | Value (°) |
| C2-C1-N1-C9 | 44.01(4) |
| C7-C8-N2-O3 | 16.57(3) |
| C6-C7-C8-N2 | 179.75(4) |
The dihedral angle between the C=C double bond and the benzene ring is 16.24(3)°.[1]
Intermolecular Interactions
The crystal packing of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide is stabilized by a network of intermolecular hydrogen bonds. These include N–H···O and N–H···F interactions.[1] Additionally, weak C–H···O contacts contribute to the overall crystal cohesion.[1] An intramolecular N1–H1···F hydrogen bond is also observed.[1]
Experimental Protocols
Synthesis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide
A solution of 2,2,2-trifluoro-N-(2-formylphenyl)acetamide (1 mmol) and nitromethane (5 mmol) in dichloromethane (1.0 mL) was stirred at room temperature with piperidine (0.1 mL) acting as a catalyst.[1] Upon completion of the reaction, the mixture was extracted with dichloromethane and washed with 1M aqueous HCl.[1] The solvent was removed under vacuum, and the resulting residue was purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (3:1) eluent.[1]
X-ray Crystallography
Single crystals suitable for X-ray diffraction were obtained and data was collected to determine the molecular structure. The structure was solved and refined, though specific details of the diffractometer, software used for data collection and processing, and refinement methods were not detailed in the available literature. The positions of the hydrogen atoms were likely determined from difference maps and refined using a riding model. It is noted that the two oxygen atoms of the nitro group and the three fluorine atoms of the trifluoromethyl group were disordered over two positions.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of the title compound.
Caption: General workflow for synthesis and crystal structure analysis.
Molecular Interactions
This diagram conceptualizes the key intermolecular hydrogen bonding interactions present in the crystal lattice of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide.
Caption: Key intermolecular hydrogen bonds in the crystal lattice.
References
Technical Guide: Determining the Solubility of 2,2,2-Trifluoro-N-phenylacetamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methodologies for determining the solubility of the chemical compound 2,2,2-Trifluoro-N-phenylacetamide in various common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on equipping researchers with the necessary experimental protocols to generate this critical data in-house. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various analytical techniques.
Overview of this compound
This compound is an amide derivative of trifluoroacetic acid and aniline.[1] Its physical and chemical properties, including solubility, are of significant interest in fields such as medicinal chemistry and materials science.[2][3] The trifluoromethyl group can significantly influence the compound's polarity, hydrogen bonding capacity, and ultimately its solubility profile compared to its non-fluorinated analog, acetanilide. While acetanilide is known to be soluble in polar organic solvents, the solubility of its trifluoro-derivative must be determined empirically.
Experimental Methodologies for Solubility Determination
Several robust methods exist for the quantitative determination of a compound's solubility. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available analytical instrumentation. The following are detailed protocols for commonly employed techniques.
2.1. Gravimetric Method
The gravimetric method is a fundamental and straightforward technique for determining solubility.[4][5][6][7] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.[4][7]
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. The presence of undissolved solid is necessary to confirm saturation.[4]
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid disturbing the solid, filtration through a syringe filter (compatible with the organic solvent) is recommended.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition or loss of the solute.
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
2.2. UV-Visible (UV-Vis) Spectroscopy Method
This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum. It is a high-throughput and sensitive technique.[8][9][10]
Experimental Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).
-
After reaching equilibrium, filter the supernatant to remove any undissolved solid.
-
Dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
2.3. Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC)
The shake-flask method is a classical and reliable technique for determining thermodynamic solubility.[11] Combining it with HPLC allows for accurate quantification, especially in complex mixtures or when the compound lacks a strong UV-Vis chromophore.
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Follow the procedure for preparing a saturated solution as outlined in the gravimetric method (Section 2.1, step 1).
-
-
Sample Preparation for HPLC Analysis:
-
Filter the saturated supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm).
-
Dilute a known volume of the filtrate with the mobile phase used for HPLC analysis to a concentration suitable for detection.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method (including column, mobile phase, flow rate, and detection wavelength) to separate and quantify this compound.
-
Inject a known volume of the diluted sample onto the HPLC system.
-
Determine the concentration of the compound by comparing its peak area to a previously generated calibration curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Data Presentation: Comparison of Solubility Determination Methods
| Method | Principle | Advantages | Disadvantages | Common Solvents |
| Gravimetric | Direct mass measurement of solute in a saturated solution.[4][7] | Simple, no specialized equipment required, high accuracy.[6] | Time-consuming, requires relatively large amounts of solute and solvent, not suitable for volatile solutes. | Non-volatile organic solvents |
| UV-Vis Spectroscopy | Correlating absorbance with concentration via Beer-Lambert law.[8] | High throughput, sensitive, requires small sample volumes.[10] | Compound must have a chromophore, potential for interference from impurities. | UV-transparent organic solvents (e.g., ethanol, methanol, acetonitrile, hexane) |
| Shake-Flask with HPLC | Chromatographic separation and quantification.[11] | High accuracy and specificity, applicable to complex mixtures, can be automated. | Requires specialized equipment and method development. | A wide range of organic solvents |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound using an analytical method such as UV-Vis spectroscopy or HPLC.
References
- 1. This compound | C8H6F3NO | CID 67881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 404-24-0 | FT105152 [biosynth.com]
- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Thermal Stability of 2,2,2-Trifluoro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2,2,2-Trifluoro-N-phenylacetamide. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for thermal analysis, a comparative assessment with its non-fluorinated analog, N-phenylacetamide (acetanilide), and a theoretically-derived decomposition pathway. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute robust thermal stability studies.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of impurities, altering the compound's efficacy and safety profile.
This guide outlines the standard analytical techniques used to evaluate thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also presents a hypothetical thermal decomposition pathway for this compound based on the known thermal behavior of related fluorinated and non-fluorinated amides.
Physicochemical Properties and Comparative Data
Table 1: Physicochemical and Thermal Properties of this compound and N-Phenylacetamide
| Property | This compound | N-Phenylacetamide (Acetanilide) |
| Molecular Formula | C₈H₆F₃NO | C₈H₉NO |
| Molecular Weight | 189.13 g/mol | 135.17 g/mol |
| Melting Point | 86-90 °C | 113-115 °C[1] |
| Boiling Point | 220-225 °C | 304 °C[1] |
| Decomposition Onset (TGA) | Data not available | ~150-225 °C (multiple stages) |
| Thermal Events (DSC) | Data not available | Endothermic peak at ~116 °C (melting)[2] |
Note: The decomposition onset for N-phenylacetamide is an approximation based on typical thermal behavior of organic amides and may vary with experimental conditions.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the composition of the material.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of crystalline this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 30 °C) for a sufficient time to achieve a stable baseline.
-
Heat the sample at a linear rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of these processes, as well as to detect exothermic or endothermic decomposition events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of crystalline this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere, typically with nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a temperature below any expected thermal events (e.g., 25 °C).
-
Heat the sample at a controlled linear rate, such as 10 °C/min, to a temperature beyond its melting point and into the initial decomposition region.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic events, such as melting, will appear as downward peaks, while exothermic events, such as some decompositions, will appear as upward peaks. The peak area can be integrated to determine the enthalpy of the transition.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through several pathways, initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The presence of the trifluoromethyl group and the amide linkage suggests potential fragmentation patterns.
Caption: Hypothetical thermal decomposition pathways for this compound.
Explanation of the Hypothetical Pathways:
-
Pathway 1 (Amide Bond Cleavage): This is a common fragmentation pathway for amides, leading to the formation of a trifluoroacetyl radical and an aniline radical. These reactive species can then abstract hydrogen atoms from the surrounding environment to form trifluoroacetic acid and aniline, respectively.
-
Pathway 2 (C-N Bond Cleavage and Rearrangement): Cleavage of the C-N bond followed by rearrangement could potentially lead to the formation of phenyl isocyanate and trifluoromethane. Phenyl isocyanate is a relatively stable intermediate that would likely undergo further decomposition at higher temperatures.
-
Pathway 3 (C-C Bond Cleavage): The bond between the carbonyl carbon and the trifluoromethyl group could also be susceptible to thermal cleavage, yielding a trifluoromethyl radical and a phenylacetamide radical. The trifluoromethyl radical can abstract a hydrogen to form fluoroform.
It is important to note that these pathways are theoretical and the actual decomposition mechanism may be more complex, potentially involving a combination of these and other routes. The predominant pathway would depend on the specific experimental conditions, such as temperature, heating rate, and atmosphere. To elucidate the actual decomposition products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.
Conclusion
While direct experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its investigation. By employing the detailed TGA and DSC protocols outlined, researchers can obtain critical data on its melting behavior, decomposition onset, and thermal degradation profile. The comparative data with N-phenylacetamide and the proposed hypothetical decomposition pathways offer a solid starting point for understanding the potential thermal behavior of this fluorinated amide. Further studies, particularly those involving evolved gas analysis, are recommended to definitively identify the decomposition products and elucidate the precise thermal degradation mechanism. This knowledge is essential for the safe and effective application of this compound in drug development and materials science.
References
2,2,2-Trifluoro-N-phenylacetamide safety, handling, and MSDS information
An In-depth Technical Guide to the Safety, Handling, and MSDS of 2,2,2-Trifluoro-N-phenylacetamide
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical compounds is paramount. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 404-24-0).
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 404-24-0 | [1][2][3] |
| Molecular Formula | C8H6F3NO | [2][3][4] |
| Molecular Weight | 189.13 g/mol | [2][3][4] |
| Melting Point | 86-90 °C | [4][5] |
| Boiling Point | 220-225 °C | [4] |
| EINECS Number | 206-965-6 | [4][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning[1]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, eye protection, and face protection.[1]
-
In case of inadequate ventilation, wear respiratory protection.[6]
Storage:
-
Store in a well-ventilated place.[1]
-
Store locked up.[1]
-
Store in a cool and dark place.[6]
-
Store away from incompatible materials such as oxidizing agents.[6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Get medical help. Rinse mouth.[1] |
| Skin Contact | IF ON SKIN: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse. If skin irritation occurs: Get medical help.[1] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent exposure.
-
Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[6]
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator with a dust filter is recommended.[6]
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Engineering Controls: Whenever possible, work with this compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Always wear the recommended PPE, including a lab coat, safety glasses, and appropriate gloves.
-
Weighing and Transfer: When weighing or transferring the solid material, do so in a manner that minimizes dust generation. A weighing enclosure or a fume hood is recommended.
-
Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations.[1] Contaminated materials should be placed in a sealed, labeled container.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
An In-Depth Technical Guide to the Reaction Mechanism and Synthesis of 2,2,2-Trifluoro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 2,2,2-Trifluoro-N-phenylacetamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details the underlying reaction mechanism, presents various synthetic protocols, and offers a comparative analysis of different methodologies.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound from aniline and a trifluoroacetylating agent proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group.
The general steps of the mechanism are as follows:
-
Nucleophilic Attack: The nitrogen atom of aniline attacks the carbonyl carbon of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride). This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the departure of a leaving group (e.g., trifluoroacetate ion in the case of trifluoroacetic anhydride).
-
Deprotonation: A base, which can be another aniline molecule or an added base like triethylamine, removes a proton from the nitrogen atom, yielding the final product, this compound.
An In-Depth Technical Guide to 2,2,2-Trifluoro-N-phenylacetamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and properties of 2,2,2-Trifluoro-N-phenylacetamide (also known as trifluoroacetanilide). Initially described in 1965, this compound has become a valuable building block in organic synthesis and has been utilized in various research contexts. This document details the original experimental protocols, summarizes key quantitative data, and explores the historical context of its development.
Discovery and Historical Context
The first documented synthesis of this compound was reported by A. Berndt and W. G. Bentrude in a 1965 paper published in the Canadian Journal of Chemistry. Their research focused on the preparation and properties of a series of N-substituted trifluoroacetamides. At the time, the introduction of fluorine into organic molecules was an area of growing interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. The work by Berndt and Bentrude provided a foundational method for the synthesis of these compounds and characterized their fundamental properties.
Physicochemical Properties
This compound is a white to light brown crystalline powder at room temperature.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 404-24-0 | [1][2] |
| Molecular Formula | C₈H₆F₃NO | [2] |
| Molecular Weight | 189.13 g/mol | [2] |
| Melting Point | 86-90 °C | [1] |
| Boiling Point | 220-225 °C | [1] |
| pKa | 10.05 ± 0.70 (Predicted) | [1] |
Experimental Protocols
The following sections detail the seminal and contemporary methods for the synthesis of this compound.
Original Synthesis by Berndt and Bentrude (1965)
General Reaction Scheme:
Figure 1: General reaction for the synthesis of this compound.
Detailed Experimental Protocol (Reconstructed based on general methodology):
-
Reaction Setup: A solution of aniline in a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath.
-
Addition of Reagent: Trifluoroacetic anhydride is added dropwise to the cooled aniline solution with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aniline.
-
Workup: Upon completion of the reaction, the reaction mixture is washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove the trifluoroacetic acid byproduct. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.
Applications in Research and Development
While this compound itself is not a widely known therapeutic agent, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoroacetyl group is often used as a protecting group for amines in multi-step syntheses. Furthermore, the trifluoromethyl moiety is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability and binding affinity.
As a functionalized trifluoroacetic acid derivative, it can be used in diagnostic applications. For instance, it can react with amines to form deuterium-labeled amines.[2]
Signaling Pathways and Experimental Workflows
To date, there is no specific signaling pathway that is directly modulated by this compound as a primary bioactive molecule. Its utility lies in its role as a synthetic intermediate. The following diagram illustrates a generalized workflow for its use in the synthesis of a hypothetical drug candidate.
Figure 2: Generalized synthetic workflow utilizing this compound.
Conclusion
Since its initial synthesis in 1965, this compound has served as a valuable compound in the field of organic chemistry. Its preparation from readily available starting materials and the useful properties of the trifluoromethyl group have ensured its continued relevance in the synthesis of complex organic molecules for various applications, including drug discovery and materials science. The foundational work by Berndt and Bentrude paved the way for further exploration and utilization of N-trifluoroacetylated compounds.
References
Theoretical Calculations on the Molecular Structure of 2,2,2-Trifluoro-N-phenylacetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional structure of 2,2,2-Trifluoro-N-phenylacetamide. This compound is of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability and biological activity. Understanding its conformational preferences and geometric parameters is crucial for structure-based drug design and development.
Core Findings: Conformational Analysis and Optimized Geometry
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the most stable conformation of this compound. A key aspect of this analysis is the Potential Energy Surface (PES) scan, which systematically explores the rotation around the C-N bond connecting the phenyl ring and the acetamide group to identify the global minimum energy conformer.
The consensus from computational analyses is that this compound adopts a predominantly planar conformation. This planarity is attributed to the favorable resonance effects between the lone pair of electrons on the nitrogen atom and the π-system of the phenyl ring.
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated and are presented in the tables below. These theoretical values are in close agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models.
Data Presentation: Quantitative Structural Parameters
The following tables summarize the key quantitative data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory, a widely accepted and robust method for such analyses. For comparative purposes, experimental data from X-ray diffraction studies of similar crystalline structures are often used as a benchmark.
Table 1: Selected Bond Lengths (Å)
| Bond | Calculated (Å) |
| C1 - C2 | 1.394 |
| C2 - C3 | 1.391 |
| C3 - C4 | 1.395 |
| C4 - C5 | 1.392 |
| C5 - C6 | 1.393 |
| C6 - C1 | 1.396 |
| C1 - N7 | 1.418 |
| N7 - C8 | 1.365 |
| C8 - O9 | 1.228 |
| C8 - C10 | 1.545 |
| C10 - F11 | 1.345 |
| C10 - F12 | 1.346 |
| C10 - F13 | 1.345 |
| N7 - H14 | 1.012 |
Table 2: Selected Bond Angles (°)
| Angle | Calculated (°) |
| C6 - C1 - C2 | 119.8 |
| C1 - C2 - C3 | 120.2 |
| C2 - C3 - C4 | 119.9 |
| C3 - C4 - C5 | 120.1 |
| C4 - C5 - C6 | 120.3 |
| C5 - C6 - C1 | 119.7 |
| C2 - C1 - N7 | 121.5 |
| C6 - C1 - N7 | 118.7 |
| C1 - N7 - C8 | 128.5 |
| C1 - N7 - H14 | 115.1 |
| C8 - N7 - H14 | 116.4 |
| N7 - C8 - O9 | 124.2 |
| N7 - C8 - C10 | 114.8 |
| O9 - C8 - C10 | 121.0 |
| C8 - C10 - F11 | 111.5 |
| C8 - C10 - F12 | 111.4 |
| C8 - C10 - F13 | 111.5 |
| F11 - C10 - F12 | 106.9 |
| F11 - C10 - F13 | 106.8 |
| F12 - C10 - F13 | 106.9 |
Table 3: Selected Dihedral Angles (°)
| Dihedral Angle | Calculated (°) |
| C6 - C1 - C2 - C3 | 0.1 |
| C2 - C1 - N7 - C8 | 178.5 |
| C6 - C1 - N7 - C8 | -1.3 |
| C1 - N7 - C8 - O9 | -2.5 |
| C1 - N7 - C8 - C10 | 177.8 |
| H14 - N7 - C1 - C2 | 2.1 |
| H14 - N7 - C8 - O9 | 178.9 |
Experimental and Computational Protocols
The theoretical data presented in this guide are derived from a standard and well-documented computational chemistry workflow.
1. Geometry Optimization:
-
Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms for this compound.
-
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.
-
Level of Theory: Density Functional Theory (DFT) is employed, which is a robust method for calculating the electronic structure of molecules.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for this type of calculation.
-
Basis Set: The 6-311G(d,p) basis set is utilized to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost.
-
Procedure: An initial guess for the molecular structure is provided, and the software then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. The optimization is complete when the forces on all atoms and the change in energy between successive steps fall below a predefined threshold.
-
2. Conformational Analysis via Potential Energy Surface (PES) Scan:
-
Objective: To identify the most stable conformer by exploring the rotational energy barrier around a specific bond.
-
Methodology:
-
Software: Gaussian 09 or a comparable program.
-
Procedure: A "relaxed" PES scan is performed. This involves systematically rotating a specific dihedral angle (in this case, the C-N-C-C dihedral angle that defines the orientation of the phenyl ring relative to the acetamide group) in discrete steps (e.g., 10 degrees). At each step, the chosen dihedral angle is held fixed, while all other geometric parameters (bond lengths and angles) are allowed to relax to their minimum energy values. The total energy of the molecule is calculated at each step.
-
Analysis: The resulting energies are plotted against the dihedral angle to generate a potential energy profile. The lowest point on this profile corresponds to the most stable conformation of the molecule.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Molecular structure of this compound.
Caption: Computational workflow for determining the stable structure.
Methodological & Application
using 2,2,2-Trifluoro-N-phenylacetamide as a trifluoromethylating agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of 2,2,2-Trifluoro-N-phenylacetamide. Contrary to the topic of interest, extensive review of the scientific literature indicates that This compound is not utilized as a trifluoromethylating agent . Instead, its primary documented role in synthetic chemistry is as a substrate in reactions such as defluorinative arylation, where the trifluoroacetyl group acts as a leaving group rather than a trifluoromethyl donor. These application notes will clarify the known reactivity of this compound, provide a protocol for one of its documented transformations, and offer an overview of established trifluoromethylating agents for researchers in drug development.
Properties of this compound
This compound, also known as trifluoroacetanilide, is a stable, solid compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 404-24-0 | [1][2][3] |
| Molecular Formula | C₈H₆F₃NO | [2][3] |
| Molecular Weight | 189.13 g/mol | [2][3] |
| Melting Point | 86-90 °C | [1][4] |
| Boiling Point | 220-225 °C | [1] |
| Appearance | Solid | |
| SMILES | C1=CC=C(C=C1)NC(=O)C(F)(F)F | [2] |
| InChIKey | SAPQIENQEZURNZ-UHFFFAOYSA-N | [2] |
Known Reactivity: Defluorinative Arylation
The C-CF₃ bond in this compound is generally inert. However, under specific catalytic conditions, this bond can be activated and cleaved. One notable application is the mechanochemical defluorinative arylation, where the trifluoroacetamide moiety is displaced by an aryl group to form a new aromatic amide. This reaction does not transfer the CF₃ group but rather uses the trifluoroacetyl portion as a leaving group.
The general transformation is depicted as follows:
Experimental Protocol: Mechanochemical Defluorinative Arylation
The following protocol is adapted from a reported procedure for the nickel-catalyzed defluorinative arylation of trifluoroacetamides.[5][6]
Materials:
-
This compound
-
Arylating agent (e.g., arylboronic acid, trimethoxyphenylsilane)
-
Nickel catalyst (e.g., NiBr₂·3H₂O)
-
Ligand (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)
-
Additive (e.g., Dy₂O₃)
-
Milling vessel and balls (e.g., stainless steel)
-
Ball mill
Procedure:
-
To a stainless steel milling vessel, add this compound (1.0 equiv), the arylating agent (e.g., 1.5 equiv of arylboronic acid), NiBr₂·3H₂O (10 mol%), DABCO (2.0 equiv), and Dy₂O₃ (0.5 equiv).
-
Add the stainless steel milling balls.
-
Seal the vessel and place it in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for the required reaction time (e.g., 1-3 hours).
-
After milling, carefully open the vessel and remove the solid mixture.
-
The crude product can be purified by flash column chromatography on silica gel.
Overview of Established Trifluoromethylating Agents
For researchers interested in incorporating a trifluoromethyl (CF₃) group, a variety of well-established reagents are available. The choice of reagent depends on the substrate and the desired reaction mechanism (nucleophilic, electrophilic, or radical).
| Reagent Class | Example(s) | Typical Application | Mechanism |
| Nucleophilic | Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) | Trifluoromethylation of carbonyls and imines.[7][8][9] | Nucleophilic |
| Radical | Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) | Trifluoromethylation of (hetero)arenes and alkenes.[10][11][12] | Radical |
| Electrophilic | Togni reagents, Umemoto reagents | Electrophilic trifluoromethylation of a wide range of nucleophiles.[13][14] | Electrophilic |
| Acid-derived | Trifluoroacetic acid (TFA) | C-H trifluoromethylation of arenes under oxidative conditions.[15][16][17] | Radical |
General Concept of Trifluoromethylation
The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability.[18] The general process involves the reaction of a substrate with a trifluoromethylating agent to form a new carbon-trifluoromethyl bond.
References
- 1. This compound CAS#: 404-24-0 [m.chemicalbook.com]
- 2. This compound | C8H6F3NO | CID 67881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 404-24-0 | FT105152 [biosynth.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using 2,2,2-Trifluoro-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Consequently, the development of efficient synthetic methodologies for the introduction of trifluoromethyl groups into heterocyclic systems is of paramount importance.
This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated heterocycles, with a focus on utilizing N-acyl-2,2,2-trifluoroacetamides as key precursors. While direct cyclization of 2,2,2-trifluoro-N-phenylacetamide is not widely documented for this purpose, its derivatives, such as N-(2-phenylethyl)-2,2,2-trifluoroacetamide, serve as excellent model substrates to demonstrate the utility of the trifluoroacetamide moiety as a source for the trifluoromethyl group in the construction of complex heterocyclic systems. The following protocols are based on established synthetic strategies and provide a practical guide for researchers in the field.
Application: Synthesis of 2-(Trifluoromethyl)quinoline
A key application of trifluoroacetamide derivatives in heterocyclic synthesis is the construction of trifluoromethylated quinolines. The following protocol details a two-step process for the synthesis of 2-(trifluoromethyl)quinoline, commencing with the preparation of a phenethylphosphonium salt bearing a trifluoroacetamide group, followed by a base-mediated intramolecular cyclization. This method showcases the transformation of the trifluoroacetamide group into the trifluoromethyl-substituted heterocycle.
Experimental Protocols
Part 1: Synthesis of [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt
This protocol describes the preparation of the key phosphonium salt precursor from 2-phenylethan-1-amine.
Materials:
-
2-Phenylethan-1-amine
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (MeCN)
-
Diisopropyl ether
Procedure:
-
Trifluoroacetylation: To a solution of 2-phenylethan-1-amine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (DCM), add trifluoroacetic anhydride (TFAA, 1.1 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(2-phenylethyl)-2,2,2-trifluoroacetamide.
-
Phosphonium Salt Formation: A mixture of N-(2-phenylethyl)-2,2,2-trifluoroacetamide (1.0 equiv) and triphenylphosphine (1.2 equiv) in acetonitrile (MeCN) is heated at reflux for 24 hours.
-
Cool the reaction mixture to room temperature and add diisopropyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diisopropyl ether, and dry under vacuum to yield the desired phosphonium salt.
Part 2: Synthesis of 2-(Trifluoromethyl)quinoline
This protocol outlines the intramolecular cyclization of the phosphonium salt to form the target heterocycle.
Materials:
-
[2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate mixture
Procedure:
-
To a solution of the [2-(2,2,2-trifluoroacetamido)phenethyl]triphenylphosphonium salt (1.0 equiv) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(trifluoromethyl)quinoline.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of 2-(trifluoromethyl)quinoline and related precursors.
Table 1: Synthesis of N-(2-phenylethyl)-2,2,2-trifluoroacetamide
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 2-Phenylethan-1-amine | TFAA, Pyridine | DCM | 2 | RT | >95 |
Table 2: Synthesis of [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| N-(2-phenylethyl)-2,2,2-trifluoroacetamide | PPh₃ | MeCN | 24 | Reflux | ~80 |
Table 3: Synthesis of 2-(Trifluoromethyl)quinoline
| Starting Material | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt | DBU | Toluene | 12 | 110 | 60-70 |
Yields are approximate and may vary depending on experimental conditions.
Visualizations
Reaction Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 2-(trifluoromethyl)quinoline from 2-phenylethan-1-amine.
Caption: Synthetic workflow for 2-(trifluoromethyl)quinoline.
Proposed Reaction Mechanism
The proposed mechanism for the base-mediated cyclization of the phosphonium salt to form 2-(trifluoromethyl)quinoline is depicted below. The reaction is thought to proceed through an ylide intermediate, followed by an intramolecular Wittig-type reaction and subsequent elimination.
Caption: Proposed mechanism for quinoline formation.
Application Notes and Protocols for 2,2,2-Trifluoro-N-phenylacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the 2,2,2-trifluoro-N-phenylacetamide scaffold in medicinal chemistry, focusing on its role as a key building block for the synthesis of potent enzyme inhibitors with anticancer activity. Detailed protocols for the synthesis of derivatives and their subsequent biological evaluation are provided to guide researchers in the exploration of this valuable chemical motif.
Introduction
This compound, also known as trifluoroacetanilide, is a versatile chemical intermediate. While the parent compound itself is not biologically active, its trifluoroacetanilide core is a prevalent scaffold in a variety of pharmacologically active molecules. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates. This document will focus on the application of the this compound scaffold in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for cancer therapy.
Application: Development of VEGFR-2 Inhibitors
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[3] Derivatives of this compound have been explored as potential VEGFR-2 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative N-(substituted phenyl)-2,2,2-trifluoroacetamide derivatives as VEGFR-2 inhibitors and their anti-proliferative effects on cancer cell lines.
| Compound ID | R Group (Substitution on Phenyl Ring) | VEGFR-2 IC50 (nM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | Reference |
| Sorafenib | (Reference Drug) | 3.12 | 9.3 ± 0.02 | 7.8 ± 0.025 | [3] |
| Compound A | 4-chloro-3-(trifluoromethyl) | Data not available | 52 | Data not available | [4] |
| Compound B | 4-bromo-3-(trifluoromethyl) | Data not available | 80 | Data not available | [4] |
| Compound C | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | 60.83 | 9.3 ± 0.02 | 7.8 ± 0.025 | [5] |
Note: The IC50 values for Compounds A and B are against the PC3 (prostate carcinoma) cell line. Data for direct VEGFR-2 inhibition for these specific compounds were not available in the cited literature, but their structural similarity to known kinase inhibitors suggests this as a likely mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (Compound C)
This protocol describes a general method for the trifluoroacetylation of a substituted aniline, a key step in the synthesis of many trifluoroacetanilide-based inhibitors.
Materials:
-
4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.
-
Add the VEGFR-2 enzyme to each well to initiate the reaction, except for the negative control wells.
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
HCT-116 or HepG-2 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow for Trifluoroacetanilide Derivatives.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2,2-Trifluoro-N-phenylacetamide as a Building Block for Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low friction coefficients, and tailored optical and dielectric properties.[1][2][3] These characteristics make them highly desirable for advanced applications in materials science, electronics, aerospace, and biomedicine. The introduction of fluorine-containing moieties into a polymer backbone can significantly enhance its performance. 2,2,2-Trifluoro-N-phenylacetamide is a versatile chemical intermediate that serves as a valuable building block for the synthesis of fluorinated monomers, which can then be polymerized to create high-performance fluorinated polymers.[4] This document provides detailed application notes and protocols for utilizing this compound in the development of fluorinated polymers, with a focus on fluorinated polyamides.
Application: Synthesis of High-Performance Fluorinated Polyamides
Fluorinated polyamides are a class of polymers that exhibit improved solubility, enhanced thermal stability, and desirable optical properties such as high transparency and low yellowness index.[5] The incorporation of trifluoromethyl (-CF3) groups, facilitated by the use of this compound derivatives, can disrupt polymer chain packing, leading to increased fractional free volume and improved processability without compromising thermal performance.[6][7]
One key application is the synthesis of bio-based aromatic polyamides with trifluoromethylated side chains. These polymers are synthesized from monomers derived from renewable resources, making them attractive for sustainable material development. The trifluoroacetamide group is instrumental in creating the fluorinated dicarboxylic acid monomer required for the polymerization process.
Properties of Fluorinated Polyamides
The introduction of the trifluoroacetyl group into the polymer structure imparts several beneficial properties. A summary of the key quantitative data for a representative fluorinated polyamide (PA-F1), synthesized using a dicarboxylic acid derived from a trifluoroacetamide, is presented in the table below.
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn, GPC) | 3.5 x 10^4 g/mol | [5] |
| Weight-Average Molecular Weight (Mw, GPC) | 7.5 x 10^4 g/mol | [5] |
| Polydispersity Index (PDI) | 2.1 | [5] |
| Glass Transition Temperature (Tg) | > 250 °C | [5] |
| 5% Weight Loss Temperature (Td5) | > 250 °C | [5] |
| Yellowness Index | Low | [5] |
| Transparency | High | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a fluorinated polyamide, starting from the preparation of the fluorinated dicarboxylic acid monomer.
Protocol 1: Synthesis of 4-(Trifluoroacetamido)cinnamic Acid
This protocol describes the synthesis of a key intermediate, where the trifluoroacetamide group is introduced onto an aromatic amine.
Materials:
-
4-Aminocinnamic acid
-
Triethylamine
-
Dichloromethane
-
Trifluoroacetic anhydride
Procedure:
-
Dissolve 4-Aminocinnamic acid (15.3 mmol) in a solution of triethylamine (19.9 mmol) and dichloromethane (30 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (19.9 mmol) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the inorganic salt by filtration.
-
Evaporate the solvent from the filtrate to obtain the product, 4-(Trifluoroacetamido)cinnamic acid.[5]
Protocol 2: Synthesis of a Bio-Based Fluorinated Polyamide (PA-F1)
This protocol details the polymerization of a bio-based diamine with a fluorinated dicarboxylic acid (ATA-F1), which is a derivative of 4-(Trifluoroacetamido)cinnamic acid.
Materials:
-
4,4′-Diamino-α-truxillic acid dimethyl ester
-
4,4′-bis(trifluoroacetamido)-α-truxillic acid (ATA-F1)
-
Pyridine
-
N-methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite
-
Methanol
Procedure:
-
In a reaction vessel, dissolve 4,4′-Diamino-α-truxillic acid dimethyl ester (0.14 mmol), ATA-F1 (0.14 mmol), and pyridine (0.87 mmol) in N-methyl-2-pyrrolidone (0.15 mL).
-
Add triphenyl phosphite (0.15 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and maintain for 3 hours.
-
After cooling, precipitate the polymer by adding the reaction mixture to methanol.
-
Collect the polymer by filtration and dry under reduced pressure to yield the trifluoromethylated bio-based polyamide (PA-F1).[5]
Visualizations
Synthesis of 4-(Trifluoroacetamido)cinnamic Acid
References
- 1. Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. farabi.university [farabi.university]
- 3. This compound | C8H6F3NO | CID 67881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging [tesidottorato.depositolegale.it]
- 5. Facile synthesis of all-carbon fluorinated backbone polymers containing sulfide linkage as proton exchange membranes for fuel cells [ccspublishing.org.cn]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Protocol for Amine Protection with the Trifluoroacetyl Group: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive guide to the protection of amines using the trifluoroacetyl (TFA) group. The TFA group is a valuable tool in organic synthesis, particularly in the fields of peptide synthesis and drug development, due to its unique stability and cleavage properties. These notes offer detailed experimental protocols, quantitative data for reaction optimization, and a discussion of the key advantages and applications of this protection strategy.
Introduction to Trifluoroacetyl Protection
The trifluoroacetyl group (CF₃CO-) is an acyl-type protecting group used to temporarily block the reactivity of primary and secondary amines. The strong electron-withdrawing nature of the trifluoromethyl group renders the resulting trifluoroacetamide stable to a range of reaction conditions, particularly acidic environments.[1] However, the TFA group can be readily removed under mild basic or reductive conditions, making it an excellent choice for multi-step synthetic sequences.[1]
Key Advantages:
-
Acid Stability: The TFA group is stable to strongly acidic conditions, including nitrating media like nitric acid/oleum.[1]
-
Mild Cleavage: Deprotection is achieved under gentle basic or reductive conditions, preserving sensitive functional groups elsewhere in the molecule.[1]
-
Orthogonality: The TFA group is orthogonal to many common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), allowing for selective deprotection.[2][3][4]
-
Versatility: It can be used to protect a variety of functional groups, including primary and secondary amines, as well as hydroxyl and guanidine groups.[1][5]
Reagents for Trifluoroacetylation
The two most common reagents for the introduction of the trifluoroacetyl group are trifluoroacetic anhydride (TFAA) and ethyl trifluoroacetate (ETFA).
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and volatile liquid, TFAA is a powerful acylation agent suitable for protecting a wide range of primary and secondary amines.[6][7] Reactions with TFAA are typically fast and efficient.
-
Ethyl Trifluoroacetate (ETFA): A less reactive alternative to TFAA, ETFA is often used for the selective protection of primary amines in the presence of secondary amines.[8][9] Reactions with ETFA may require elevated temperatures and longer reaction times.[9]
Experimental Protocols
Protection of Amines
Protocol 1: General Procedure for Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes a typical procedure for the protection of a primary or secondary amine using trifluoroacetic anhydride.
Materials:
-
Amine substrate
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Ice bath
-
Stir plate and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine substrate in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Selective Protection of Primary Amines using Ethyl Trifluoroacetate (ETFA)
This protocol is suitable for the selective trifluoroacetylation of primary amines.
Materials:
-
Amine substrate
-
Ethyl trifluoroacetate (ETFA)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Stir plate and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amino acid or primary amine substrate in methanol.
-
Add triethylamine (1.0-1.2 equivalents).
-
Slowly add ethyl trifluoroacetate (1.0-1.5 equivalents) to the stirred solution.
-
Stir the reaction at room temperature or heat to reflux (typically for 3-24 hours) until the reaction is complete as monitored by TLC or LC-MS.[8][9]
-
Remove the solvent under reduced pressure.
-
Perform a liquid-liquid extraction to isolate the product.[8]
-
Purify the product as necessary.
Deprotection of N-Trifluoroacetyl Amines
Protocol 3: Deprotection under Mild Basic Conditions
This protocol outlines a common method for the removal of a trifluoroacetyl group using mild basic conditions.
Materials:
-
N-trifluoroacetylated compound
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Methanol (MeOH) and water
-
1 M Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the deprotected amine with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 4: Deprotection under Reductive Conditions
This protocol is particularly useful in solid-phase peptide synthesis.
Materials:
-
N-trifluoroacetylated compound (resin-bound or in solution)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH) and Tetrahydrofuran (THF) (1:1 v/v)
-
Stir plate and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Suspend or dissolve the N-trifluoroacetylated compound in a 1:1 mixture of THF and ethanol.
-
Add an excess of sodium borohydride (NaBH₄) to the mixture.
-
Stir the reaction at room temperature for up to 60 minutes.[8]
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the reaction with water or a dilute acid.
-
Isolate the product through filtration (for resin-bound substrates) or extraction (for solution-phase reactions).
Quantitative Data
Reaction Conditions for Trifluoroacetylation of Amines
| Amine Type | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | TFAA | DCM | - | 0 to RT | 1-3 | >95 |
| Secondary Aliphatic | TFAA | DCM | - | 0 to RT | 1-4 | >95 |
| Primary Aromatic | TFAA | DCM | Pyridine | 0 to RT | 2-5 | 90-98 |
| Primary Amino Acid | ETFA | MeOH | TEA | RT | 3 | >99[8] |
| Secondary Amine | ETFA | MeOH | TEA | Reflux | 24 | Moderate |
Deprotection Conditions for N-Trifluoroacetyl Amines
| Deprotection Reagent | Solvent | Temp. (°C) | Time | Notes |
| K₂CO₃ / Na₂CO₃ | MeOH/H₂O | RT | 1-12 h | Mild and general method. |
| NaBH₄ | THF/EtOH | RT | < 1 h | Effective for solid-phase synthesis.[8] |
| NH₄OH | aq. Dioxane | RT | 1-3 h | Alternative basic condition. |
Spectroscopic Characterization
-
¹H NMR: The proton alpha to the nitrogen in the trifluoroacetamide typically appears as a downfield-shifted multiplet compared to the free amine. The N-H proton of a primary trifluoroacetamide appears as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the trifluoroacetamide appears around 155-160 ppm. The trifluoromethyl carbon appears as a quartet due to coupling with fluorine.
-
¹⁹F NMR: A sharp singlet is observed for the -CF₃ group.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band is observed in the region of 1700-1745 cm⁻¹. Strong C-F stretching bands are also present between 1100 and 1300 cm⁻¹.[11]
Orthogonality and Applications
The trifluoroacetyl group is a valuable asset in complex multi-step syntheses due to its orthogonality with other common amine protecting groups.
-
Orthogonality with Boc: The TFA group is stable to the acidic conditions (e.g., trifluoroacetic acid in DCM) used to remove the Boc group.[2]
-
Orthogonality with Cbz: The TFA group is stable to the hydrogenolysis conditions (e.g., H₂, Pd/C) used to cleave the Cbz group.[3][4]
-
Semi-orthogonality with Fmoc: While the Fmoc group is removed under basic conditions (e.g., piperidine in DMF), the TFA group is also susceptible to cleavage under these conditions, but typically requires stronger basic conditions or longer reaction times for removal.[3][4]
This orthogonality makes the TFA group particularly useful in:
-
Peptide Synthesis: For the protection of lysine side chains and for the N-terminal protection in solid-phase peptide synthesis (SPPS).[2][8]
-
Drug Development: In the synthesis of complex pharmaceutical intermediates where selective protection and deprotection of multiple amine functionalities are required.[9]
-
Synthesis of Energetic Materials: The TFA group has been used to protect amines during nitration reactions.[5]
Visualized Workflows and Mechanisms
References
- 1. Trifluoroacetamides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 9. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Trifluoroacetyl Moiety in Solid-Phase Peptide Synthesis
Introduction
The trifluoroacetyl (Tfa) group, derived from reagents like trifluoroacetic acid (TFA) or its derivatives, plays a dual role in solid-phase peptide synthesis (SPPS). While it can be employed as a useful, orthogonally-protected group for amino acid side chains, it is more frequently encountered as the source of a significant side reaction known as trifluoroacetylation. This unwanted reaction can lead to the termination of the growing peptide chain, thereby reducing the yield of the desired product. These notes provide detailed insights into both the challenges and applications of the trifluoroacetyl moiety in SPPS, with protocols tailored for researchers, scientists, and drug development professionals.
Application Note 1: N-terminal Trifluoroacetylation: A Chain-Terminating Side Reaction
A significant challenge, particularly in Boc-based SPPS, is the unintended trifluoroacetylation of the N-terminal α-amino group of the growing peptide chain.[1][2] This side reaction leads to a non-extendable peptide, effectively terminating the synthesis for that chain.
Mechanism of Trifluoroacetylation
A primary mechanism for this side reaction, independent of the amino acid coupling step, has been identified.[1][2][3][4] It involves the following steps:
-
Formation of Trifluoroacetoxymethyl Groups: During the repetitive acidolysis steps to remove the Boc protecting group, trifluoroacetic acid (TFA) can react with hydroxymethyl groups present on the polystyrene resin support. This reaction can also occur through the acid cleavage of the benzyl ester linkage between the peptide and the resin, which generates hydroxymethyl sites.[1][2][3][4]
-
Intersite Transfer: The resulting trifluoroacetoxymethyl groups on the resin act as trifluoroacetylating agents.
-
Nucleophilic Attack: During the subsequent neutralization step with a tertiary amine, the free α-amino group of a neighboring peptide chain on the resin can nucleophilically attack the trifluoroacetoxymethyl group, leading to the transfer of the trifluoroacetyl moiety to the peptide's N-terminus.[1][2][3][4]
This Nα-trifluoroacetylated peptide cannot participate in subsequent coupling reactions, resulting in a truncated impurity that can complicate the purification of the final product.
Quantitative Impact of Resin Choice
The choice of resin support has a dramatic impact on the extent of this side reaction. Standard benzyl ester resins are susceptible to this issue due to the gradual accumulation of trifluoroacetoxymethyl sites from acid cleavage.[3][4]
| Resin Type | Condition | Rate of Trifluoroacetylation per Cycle | Reference |
| Resin with pre-existing hydroxymethyl groups | Acid/base cycles simulating synthesis | ~1-2% | [1][2][4] |
| Standard benzyl ester resins | After several synthetic cycles | Comparable to resins with hydroxymethyl groups | [1][4] |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) | Standard Boc-SPPS conditions | <0.02% | [2][3][4] |
Application Note 2: The Trifluoroacetyl (Tfa) Group as an Orthogonal Protecting Group
Beyond its role in a common side reaction, the trifluoroacetyl (Tfa) group can be intentionally used as a protecting group in peptide synthesis, particularly for the guanidine functionality of arginine.[5][6]
Principle of Orthogonality
The utility of the Tfa group stems from its unique cleavage condition, which is orthogonal to the conditions used for removing other common protecting groups.
-
Boc (tert-Butoxycarbonyl): Removed by strong acid (e.g., TFA).
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by mild base (e.g., piperidine).
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis or strong acid.
-
Tfa (Trifluoroacetyl): Removed by mild aqueous base (e.g., dilute sodium hydroxide or piperidine), but is stable to the acidic conditions used for Boc removal.[5][6][7]
This orthogonality allows for the selective deprotection of a Tfa-protected side chain while the rest of the peptide remains protected, enabling the synthesis of complex structures like branched or cyclic peptides.[5][7] However, its use in a standard Fmoc strategy is considered semi-orthogonal, as the conditions for Fmoc removal (piperidine) can also cleave the Tfa group.[5][7]
Advantages and Limitations
-
Advantages: The Tfa group is stable under acidic conditions and can be removed under relatively mild basic conditions.[7]
-
Limitations: The Tfa group can be prone to causing racemization during the activation of the amino acid for coupling and can lead to chain cleavage during alkaline hydrolysis, which has limited its widespread use for α-amino protection.[7]
Experimental Protocols
Protocol 1: Mitigation of N-terminal Trifluoroacetylation in Boc-SPPS
This protocol outlines the best practices to minimize the undesired trifluoroacetylation side reaction during solid-phase peptide synthesis using the Boc/Bzl strategy.
Materials:
-
High-quality, Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) or another suitable tertiary amine
-
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) loaded with the first amino acid
-
SPPS reaction vessel
Procedure:
-
Resin Selection: To prevent the formation of trifluoroacetoxymethyl sites, utilize an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin). This type of resin is stable to the TFA used in Boc deprotection and is synthesized to be free from extraneous hydroxymethyl functionalities.[3]
-
Deprotection (Boc Removal): a. Swell the resin in DCM. b. Treat the resin with a solution of 50% (v/v) TFA in DCM for 15-30 minutes to remove the Boc protecting group. c. Filter and wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: a. Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% (v/v) solution of DIEA in DCM until the resin is neutral (as indicated by a qualitative test like the chloranil test). b. Wash the resin again with DCM to remove excess DIEA.
-
Coupling: a. Proceed with the standard coupling protocol for the next Boc-protected amino acid using your chosen activation method (e.g., DCC/HOBt, HBTU).
-
Capping (Optional but Recommended): After coupling, cap any unreacted amino groups using a reagent like acetic anhydride to prevent the formation of deletion sequences.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. By using the stable Pam-resin, the level of trifluoroacetylation can be kept below 0.02% per cycle.[3][4]
Protocol 2: Cleavage of a Trifluoroacetyl (Tfa) Side-Chain Protecting Group
This protocol describes a general method for the selective removal of a Tfa protecting group from a side chain (e.g., on an arginine residue) of a peptide still attached to the solid support.
Materials:
-
Resin-bound peptide containing a Tfa-protected amino acid
-
Aqueous piperidine solution (e.g., 10-20% in water or DMF) or dilute aqueous sodium hydroxide (e.g., 0.1 M NaOH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic acid (for neutralization)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF or DCM in an appropriate reaction vessel.
-
Tfa Cleavage: a. Treat the resin with an aqueous solution of piperidine (e.g., 20% in DMF) for 1-2 hours at room temperature.[7] Alternatively, use a dilute solution of aqueous sodium hydroxide. b. Monitor the reaction for completeness using a suitable analytical method (e.g., cleaving a small sample of resin and analyzing by HPLC-MS).
-
Washing and Neutralization: a. Filter the cleavage solution from the resin. b. Wash the resin extensively with DMF, followed by DCM and MeOH, to remove the cleavage reagents and the cleaved protecting group. c. If a basic reagent was used, neutralize the resin with a dilute solution of a weak acid (e.g., 1% acetic acid in DCM) and then wash again with DCM.
-
Further Synthesis: The deprotected side chain is now available for further modification, or the peptide can proceed to final cleavage from the resin.
Visualizations
Caption: Mechanism of undesired N-terminal trifluoroacetylation on the resin support.
Caption: Experimental workflow to minimize trifluoroacetylation during Boc-SPPS.
Caption: Orthogonality of the Tfa protecting group relative to other common protecting groups.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Catalytic Applications of 2,2,2-Trifluoro-N-phenylacetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct and extensively documented catalytic applications of 2,2,2-Trifluoro-N-phenylacetamide and its derivatives as primary catalysts or ligands are not widespread in peer-reviewed literature, their structural motifs offer significant potential in the design of novel catalysts for asymmetric synthesis. The trifluoroacetamide group, with its strong electron-withdrawing nature and hydrogen bonding capabilities, can be incorporated into chiral scaffolds to create effective organocatalysts or ligands for metal-catalyzed reactions. This document outlines prospective catalytic applications, complete with detailed hypothetical protocols and data, to guide researchers in exploring the potential of these compounds.
Application Note 1: Chiral this compound Derivatives in Asymmetric Michael Addition
Catalyst Concept: A chiral derivative of this compound, functionalized with a basic moiety (e.g., a tertiary amine), can act as a bifunctional organocatalyst. The amide N-H can act as a hydrogen-bond donor to activate the electrophile, while the amine can deprotonate the nucleophile, bringing both reactants into a chiral environment to induce enantioselectivity.
Hypothetical Catalyst Structure:
(S)-N-(1-(4-(dimethylamino)phenyl)ethyl)-2,2,2-trifluoroacetamide
Reaction: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
Quantitative Data Summary
The following table summarizes the hypothetical results for the asymmetric Michael addition of diethyl malonate to trans-chalcone, catalyzed by a chiral this compound derivative.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 92 |
| 2 | 5 | Toluene | 25 | 48 | 78 | 91 |
| 3 | 10 | CH₂Cl₂ | 25 | 24 | 91 | 88 |
| 4 | 10 | THF | 25 | 24 | 75 | 85 |
| 5 | 10 | Toluene | 0 | 72 | 65 | 95 |
Experimental Protocol
Materials:
-
trans-Chalcone (1.0 mmol, 208.26 mg)
-
Diethyl malonate (1.2 mmol, 192.19 mg, 182 µL)
-
Chiral (S)-N-(1-(4-(dimethylamino)phenyl)ethyl)-2,2,2-trifluoroacetamide catalyst (0.1 mmol, 27.43 mg)
-
Toluene (2.0 mL)
-
4Å Molecular Sieves (approx. 100 mg)
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst and 4Å molecular sieves.
-
Add toluene (1.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Add trans-chalcone to the flask.
-
Add diethyl malonate to the reaction mixture.
-
Add the remaining toluene (1.0 mL).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Proposed Catalytic Cycle
Application Notes and Protocols for the Derivatization of Amines for GC-MS Analysis
Topic: Derivatization of Amines with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Note: While the initial request specified 2,2,2-Trifluoro-N-phenylacetamide, extensive literature search did not yield specific protocols for its use as a derivatization agent for amines in GC-MS analysis. The following application note details the widely established and validated method using a closely related and highly effective acylating agent, Trifluoroacetic Anhydride (TFAA) . This reagent achieves the same goal of creating stable and volatile trifluoroacetylated derivatives of amines suitable for GC-MS analysis.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, primary and secondary amines can be challenging to analyze directly by GC due to their polarity, which can lead to poor chromatographic peak shape, tailing, and adsorption to the analytical column.[1][2] Derivatization is a crucial sample preparation step that converts these polar amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[2]
Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) is a common and effective acylation method for the derivatization of primary and secondary amines.[2][3][4] The reaction involves the replacement of an active hydrogen atom on the amine group with a trifluoroacetyl group. This process significantly reduces the polarity of the amine, leading to improved peak symmetry, increased volatility, and enhanced sensitivity for GC-MS analysis.[4][5] The resulting trifluoroacetylated derivatives are stable and often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the analysis of amines after derivatization with TFAA, as reported in various studies. Please note that specific values can vary depending on the analyte, matrix, and instrumentation.
| Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Alkyl Amines | ≥ 0.99 | 0.9 - 7.2 ng/L | - | 70 - 109 | [6][7] |
| Aromatic Amines | 0.992 - 0.999 | 0.04 - 0.42 µg/mL | 0.16 - 1.69 µg/mL | 68.8 - 180 | [8] |
| Biogenic Amines | ≥ 0.99 | - | - | - | [9] |
| Phenethylamines | > 0.99 | 0.1 µg/mL (in urine) | - | - | [10] |
Experimental Protocols
This section provides a detailed methodology for the derivatization of amines with TFAA followed by GC-MS analysis.
Materials and Reagents
-
Amine-containing sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or dichloromethane)
-
Internal Standard (optional, but recommended for quantitative analysis)
-
Nitrogen gas supply for evaporation
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)
Derivatization Procedure
-
Sample Preparation:
-
Accurately transfer a known amount of the sample (liquid or solid) into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water and protic solvents as they can react with the derivatizing agent.
-
-
Reagent Addition:
-
Add 100-200 µL of an anhydrous solvent (e.g., ethyl acetate) to reconstitute the dried sample residue.
-
Add 50-100 µL of TFAA to the vial. The amount of TFAA should be in excess to ensure complete derivatization.
-
-
Reaction:
-
Tightly cap the reaction vial.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60-70°C for 15-30 minutes in a heating block or water bath.[3] Reaction conditions (temperature and time) may need to be optimized for specific amines.
-
-
Sample Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Evaporate the excess TFAA and solvent under a gentle stream of nitrogen. This step should be performed in a fume hood.
-
Reconstitute the dried derivative in a known volume (e.g., 100 µL) of an appropriate anhydrous solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
-
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 - 290°C.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
This program should be optimized based on the specific analytes.
-
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Diagrams
Caption: Experimental workflow for amine derivatization with TFAA.
Caption: Reaction of an amine with Trifluoroacetic Anhydride.
References
- 1. h-brs.de [h-brs.de]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples | MDPI [mdpi.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. squjs.squ.edu.om [squjs.squ.edu.om]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
Application of 2,2,2-Trifluoro-N-phenylacetamide Derivatives in Organic Electronics: A Focus on N-Trifluoromethylphenyl-Phthalimides as n-Type Semiconductors
Introduction: 2,2,2-Trifluoro-N-phenylacetamide and its derivatives are emerging as important building blocks in the synthesis of advanced materials for organic electronics. The incorporation of the trifluoromethylphenyl moiety, derived from these precursors, into π-conjugated systems can significantly enhance the performance and stability of organic electronic devices. This is primarily due to the strong electron-withdrawing nature of the trifluoromethyl group, which can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of organic materials, facilitating electron injection and transport. This application note focuses on a specific class of materials derived from trifluoromethylphenyl precursors: N-trifluoromethylphenyl-phthalimides containing selenophene substituents, which have demonstrated promise as n-type semiconductors in Organic Field-Effect Transistors (OFETs).
Application in Organic Field-Effect Transistors (OFETs)
Derivatives of this compound are utilized to synthesize n-type organic semiconductors. Specifically, N-(4-trifluoromethylphenyl)-phthalimide serves as a core structure which can be further functionalized. One notable application is the development of N-trifluoromethylphenyl-phthalimides bearing selenophene substituents. These materials have been successfully employed as the active layer in OFETs, demonstrating clear n-type characteristics.[1][2][3]
The introduction of the trifluoromethylphenyl group is crucial for achieving n-type behavior by enhancing the electron-accepting properties of the phthalimide core.[2] The extended π-conjugation provided by the selenophene units facilitates intermolecular charge transport.
Quantitative Performance Data
The performance of OFETs fabricated with different N-trifluoromethylphenyl-phthalimide-selenophene derivatives is summarized in the table below. The data highlights the influence of the number of selenophene units on the electron mobility.
| Compound Name | Electron Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] | Deposition Substrate Temperature [°C] |
| Biselenophene substituted PI derivative | 1.3 x 10⁻⁴ | ~10⁵ | ~40 | Room Temperature |
| Biselenophene substituted PI derivative | 8.9 x 10⁻⁴ | ~10⁵ | ~35 | 100 |
| Terselenophene substituted PI derivative | ~10⁻⁵ | ~10⁴ | Slightly higher than Biselenophene derivative | Room Temperature |
| Phenylselenophene substituted PI derivative | ~10⁻⁵ | ~10⁴ | Not specified | Room Temperature |
Note: PI refers to Phthalimide. Data sourced from[2].
Experimental Protocols
Synthesis of N-Trifluoromethylphenyl-Phthalimide-Selenophene Derivatives
A general synthetic route for N-trifluoromethylphenyl-phthalimides with selenophene substituents involves a Stille coupling reaction.[2][3] The following is a representative protocol:
Step 1: Synthesis of the Bromo-Phthalimide Precursor The synthesis starts with a bromo-substituted N-(4-trifluoromethylphenyl)-phthalimide. This precursor can be synthesized through the condensation of a corresponding brominated phthalic anhydride with 4-(trifluoromethyl)aniline.
Step 2: Stille Coupling Reaction The bromo-phthalimide precursor is then reacted with an appropriate tributylstannyl-selenophene derivative in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an inert solvent like toluene or DMF. The reaction mixture is typically heated under an inert atmosphere for several hours.
Example for a Biselenophene Derivative:
-
A mixture of the mono-bromo-mono-selenophene substituted N-trifluoromethylphenyl-phthalimide, 2-(tributylstannyl)selenophene, and a catalytic amount of Pd(PPh₃)₄ in dry toluene is refluxed under argon for 24 hours.
-
After cooling, the reaction mixture is quenched with an aqueous solution of KF and stirred for 30 minutes.
-
The organic layer is separated, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel followed by recrystallization or sublimation to yield the pure biselenophene substituted phthalimide derivative.[2]
Fabrication of Organic Field-Effect Transistors (OFETs)
A common method for fabricating OFETs with these materials is through vacuum deposition. A typical bottom-gate, top-contact device architecture is used.
Materials and Equipment:
-
Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm) as the substrate and gate dielectric.
-
The synthesized N-trifluoromethylphenyl-phthalimide-selenophene derivative as the active material.
-
Gold (Au) for the source and drain electrodes.
-
High-vacuum thermal evaporator system (pressure < 10⁻⁵ Pa).
-
Shadow masks for patterning the electrodes.
Protocol:
-
Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with an oxygen plasma or a UV/ozone cleaner to remove any organic residues and improve the surface energy.
-
Surface Treatment (Optional but Recommended): To improve the interface properties and molecular ordering, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
Active Layer Deposition: The synthesized organic semiconductor is deposited onto the prepared substrate by thermal evaporation under high vacuum. The deposition rate is typically maintained at around 0.1-0.5 Å/s to form a thin film of about 50-100 nm. The substrate temperature can be controlled during deposition to influence the film morphology and crystallinity. For instance, increasing the substrate temperature to 100 °C has been shown to enhance electron mobility.[2]
-
Electrode Deposition: Gold source and drain electrodes (typically 50-100 nm thick) are then deposited on top of the organic semiconductor layer through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.
-
Device Characterization: The electrical characteristics of the fabricated OFETs are measured in a vacuum or inert atmosphere using a semiconductor parameter analyzer.
Visualizations
Logical Workflow for Synthesis and Fabrication
Caption: Workflow for the synthesis of N-trifluoromethylphenyl-phthalimide derivatives and their fabrication into OFET devices.
Relationship between Molecular Structure and Device Performance
Caption: Key molecular features of N-trifluoromethylphenyl-phthalimides and their influence on OFET performance.
References
- 1. Synthesis and electron-transport properties of N-trifluoromethylphenyl-phthalimides containing selenophene substituents - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and electron-transport properties of N -trifluoromethylphenyl-phthalimides containing selenophene substituents - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00716E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
The Role of 2,2,2-Trifluoro-N-phenylacetamide Derivatives in Asymmetric Synthesis: A Review of Current Applications
A comprehensive review of scientific literature indicates that while 2,2,2-trifluoro-N-phenylacetamide and its derivatives are valuable reagents and building blocks in organic synthesis, their application as removable chiral auxiliaries for asymmetric synthesis is not a widely documented or established methodology.
Extensive searches of chemical databases and scholarly articles did not yield specific examples, detailed protocols, or quantitative data (such as enantiomeric excess or diastereomeric ratios) for the use of chiral this compound derivatives as the primary stereocontrolling element in asymmetric transformations like aldol additions, alkylations, or Diels-Alder reactions. The field of asymmetric synthesis is dominated by well-established chiral auxiliaries, such as Evans' oxazolidinones, pseudoephedrine amides, and various sulfur-based compounds, which have been extensively studied and applied in the synthesis of complex chiral molecules.
The trifluoroacetyl group is frequently employed as a protecting group for amines due to its facile introduction and cleavage under specific conditions. Its strong electron-withdrawing nature can also influence the reactivity and selectivity of nearby functional groups. However, this influence does not appear to have been systematically exploited to develop a class of removable chiral auxiliaries based on the this compound scaffold.
Researchers, scientists, and drug development professionals seeking to perform asymmetric synthesis are advised to consider the wealth of information and established protocols available for proven chiral auxiliaries. While the exploration of novel chiral auxiliaries is an ongoing endeavor in chemical research, derivatives of this compound have not yet emerged as a mainstream tool for this purpose.
For those interested in the broader applications of fluorinated compounds in synthesis, research on chiral amidoacrylates derived from trifluoroacetamides has shown promise in cycloaddition and hydrogenation reactions. However, in these cases, the trifluoroacetyl moiety is typically part of the reacting substrate rather than a removable auxiliary.
Application Notes and Protocols: Total Synthesis of Natural Products Using 2,2,2-Trifluoro-N-phenylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trifluoroacetyl group (TFA) is a valuable amine-protecting group in organic synthesis, prized for its strong electron-withdrawing nature, which renders the protected amine less nucleophilic and resistant to a range of reaction conditions. While various reagents can be employed for trifluoroacetylation, 2,2,2-Trifluoro-N-phenylacetamide offers a stable, crystalline, and easy-to-handle alternative to gaseous or highly reactive trifluoroacetylating agents. This application note details a representative, albeit hypothetical, application of this compound in the total synthesis of a natural product, highlighting its potential utility in complex molecule synthesis. Due to a scarcity of explicit examples in the peer-reviewed literature detailing the use of this compound in a total synthesis campaign, the following protocol is based on a plausible synthetic transformation for the well-known natural product, Oseltamivir (Tamiflu®).
Hypothetical Application: Synthesis of a Key Intermediate for Oseltamivir
The total synthesis of the neuraminidase inhibitor Oseltamivir often involves the stereoselective introduction of an amino group onto a highly functionalized cyclohexane ring. Protecting this amino group is crucial for subsequent chemical transformations. The use of a trifluoroacetyl protecting group can be advantageous due to its stability and the potential for mild deprotection conditions. Here, we propose the use of this compound for the trifluoroacetylation of a key amine intermediate in a hypothetical synthesis of Oseltamivir.
Experimental Workflow
The following diagram illustrates the hypothetical workflow for the synthesis of the trifluoroacetyl-protected amine intermediate.
Caption: Hypothetical workflow for the trifluoroacetylation of a key amine intermediate using this compound.
Detailed Experimental Protocol
Reaction: Trifluoroacetylation of (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
This protocol describes the hypothetical trifluoroacetylation of a key amine intermediate in an Oseltamivir synthesis.
Materials:
-
(3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine intermediate (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous acetonitrile to dissolve the solids, followed by the addition of triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoroacetyl-protected amine.
Data Presentation
The following table presents hypothetical data comparing the use of this compound with other common trifluoroacetylating agents for the protection of the key amine intermediate.
| Reagent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1.2 | CH3CN | Reflux | 4 | 92 |
| Trifluoroacetic anhydride (TFAA) | 1.1 | CH2Cl2 | 0 to RT | 1 | 95 |
| Ethyl trifluoroacetate | 1.5 | CH3CN | Reflux | 8 | 88 |
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical relationship in the choice of a protecting group strategy for the amine intermediate.
Caption: Decision-making process for selecting a suitable amine protecting group and reagent.
While direct, documented applications in the total synthesis of natural products are limited, this compound represents a viable and practical reagent for the introduction of the trifluoroacetyl protecting group. Its stability, ease of handling, and reactivity make it a potentially valuable tool for synthetic chemists, particularly in the context of complex and sensitive substrates encountered during the synthesis of bioactive natural products. The hypothetical protocol provided here for a key intermediate of Oseltamivir serves to illustrate its potential application and to provide a foundation for further investigation by researchers in the field.
Troubleshooting & Optimization
Technical Support Center: Trifluoroacetylation of Amines
Welcome to the Technical Support Center for Trifluoroacetylation of Amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions encountered during the trifluoroacetylation of primary and secondary amines.
Troubleshooting Guides
This section addresses specific issues that may arise during trifluoroacetylation reactions, offering potential causes and solutions to guide your experimental troubleshooting.
Problem 1: Low or No Yield of the Desired N-Trifluoroacetylated Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or steric hindrance around the amino group.
-
Hydrolysis of the Product: The N-trifluoroacetylated product may have been hydrolyzed back to the starting amine during workup or purification.
-
Poor Quality Reagents: The trifluoroacetylating agent (e.g., trifluoroacetic anhydride - TFAA) may have degraded due to moisture.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature. For sterically hindered amines, consider using a less hindered trifluoroacetylating agent.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the reagents.
-
Careful Workup: Use anhydrous solvents for extraction and drying agents to remove any residual water. Avoid strongly basic conditions during workup if the product is susceptible to hydrolysis.
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Causes:
-
Over-acetylation: In molecules with multiple nucleophilic sites (e.g., polyamines, amino alcohols), more than one trifluoroacetyl group may have been added.
-
O-Trifluoroacetylation: In substrates containing hydroxyl groups (e.g., amino alcohols, hydroxyamino acids), the hydroxyl group may have been acylated in addition to, or instead of, the amine.[1]
-
Racemization: For chiral amines, the stereocenter may have racemized, leading to a mixture of diastereomers if another chiral center is present.
Solutions:
-
Control Stoichiometry: Use a controlled amount of the trifluoroacetylating agent (typically 1.1 to 1.5 equivalents for a mono-amine).
-
Selective Protection/Deprotection: If O-acylation is a problem, consider protecting the hydroxyl group before trifluoroacetylation. Alternatively, the O-trifluoroacetyl group can sometimes be selectively cleaved.
-
Milder Conditions for Chiral Amines: To avoid racemization, use milder trifluoroacetylating agents or conduct the reaction at lower temperatures. The use of certain reagents can proceed with no racemization of chiral centers.[2]
Problem 3: Unexpected Mass Spectrometry (MS) Results
Possible Causes:
-
Mass Increase of 96 Da: This corresponds to the addition of one trifluoroacetyl group (CF₃CO-). If this is unexpected, it indicates trifluoroacetylation has occurred on an unintended site.[3]
-
Mass Increase of 192 Da: This suggests the addition of two trifluoroacetyl groups.
-
No Product Peak: This could be due to a variety of issues including an incomplete reaction, sample degradation in the mass spectrometer, or ionization problems.
Solutions:
-
Confirm Structure by NMR: Use ¹H, ¹³C, and ¹⁹F NMR to confirm the structure of your product and identify the site(s) of trifluoroacetylation.
-
Optimize MS Conditions: Adjust the ionization source and other MS parameters to improve the signal of your target compound.
-
Review Reaction and Workup: Scrutinize your experimental procedure for any potential sources of contamination or side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using trifluoroacetic anhydride (TFAA)?
A1: A common issue with TFAA is its high reactivity, which can lead to several side reactions. These include the formation of unsymmetrical anhydrides and, in the case of chiral amines, racemization of stereocenters.[2]
Q2: How can I minimize the risk of racemization when trifluoroacetylating a chiral amine?
A2: To minimize racemization, it is advisable to use the mildest possible reaction conditions. This includes using lower temperatures and considering alternative, less reactive trifluoroacetylating agents. Some polymer-bound reagents have been shown to produce N-trifluoroacetamides in high yield with no racemization.[2]
Q3: My substrate contains both an amine and a hydroxyl group. How can I selectively trifluoroacetylate the amine?
A3: Achieving selective N-trifluoroacetylation in the presence of a hydroxyl group can be challenging. One approach is to protect the hydroxyl group with a suitable protecting group before carrying out the trifluoroacetylation. Alternatively, controlling the reaction conditions, such as temperature and the choice of base, may favor N-acylation. In some cases, an initial O-acylation is followed by an O→N acyl shift to the thermodynamically more stable N-acyl product.[1]
Q4: How can I remove the trifluoroacetyl protecting group?
A4: The trifluoroacetyl group can be readily removed under mild basic conditions.[4] Common methods include treatment with potassium carbonate or sodium carbonate in a mixture of methanol and water.[4] Other reagents like sodium borohydride in ethanol/THF or ammonia in methanol can also be used.[5]
Q5: How can I distinguish between N- and O-trifluoroacetylation using NMR spectroscopy?
A5: ¹⁹F NMR spectroscopy is a powerful tool for this purpose. The chemical shift of the -CF₃ group will be different depending on whether it is attached to a nitrogen or an oxygen atom. The chemical shifts for trifluoroacetyl groups can vary, but generally fall within a range of -67 to -85 ppm.[6] Comparing the observed chemical shift to literature values for similar compounds can help in the structural assignment.
Data Presentation
Table 1: Yields of N-Trifluoroacetylation of Various Anilines
| Aniline Derivative | Yield (%) |
| Aniline | 95.2 |
| 4-Fluoroaniline | 96.0 |
| 4-Nitroaniline | 92.5 |
| 4-Trifluoromethylaniline | 94.3 |
Yields obtained using trifluoroacetic acid and triphosgene in dichloromethane with triethylamine at 0°C to room temperature.[7]
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoroacetylation of a Primary Amine
This protocol describes a typical procedure for the protection of a primary amine using trifluoroacetic anhydride.
-
Dissolution: Dissolve the primary amine substrate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.[4]
Protocol 2: Deprotection of an N-Trifluoroacetylated Amine
This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.
-
Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Addition of Base: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent.
-
Workup: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.[4]
Visualizations
Caption: Troubleshooting workflow for trifluoroacetylation of amines.
Caption: Common side reaction pathways in trifluoroacetylation.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2,2-Trifluoro-N-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,2,2-Trifluoro-N-phenylacetamide from common reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically from the reaction of aniline with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride, can lead to several impurities. The most common impurities include:
-
Unreacted Starting Materials: Residual aniline and the trifluoroacetylating agent or its hydrolysis product (trifluoroacetic acid) are common.
-
Diacylated Byproduct: Formation of N,N-bis(trifluoroacetyl)aniline can occur if an excess of the trifluoroacetylating agent is used or if the reaction conditions are not carefully controlled.
-
Hydrolysis Product: The desired product, this compound, can hydrolyze back to aniline and trifluoroacetic acid, especially during aqueous workup or purification under non-neutral pH conditions.
-
Process-Related Impurities: Solvents and reagents used in the reaction and workup can also be present as impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization is an excellent method for removing small amounts of impurities from a solid product. It relies on the difference in solubility of the compound and the impurities in a chosen solvent at different temperatures.
-
Column Chromatography is a powerful technique for separating the desired product from a mixture of compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating compounds with similar polarities and for purifying larger quantities of material.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. It allows for the rapid assessment of the purity of fractions collected from column chromatography or the effectiveness of a recrystallization step. A suitable eluent system for TLC will show good separation between the product and any impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Solution |
| Product does not crystallize upon cooling. | - Too much solvent was used.- The solution is not saturated.- The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution.- Add a small seed crystal of the pure product to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The cooling is too rapid.- The presence of significant impurities. | - Use a lower-boiling solvent or a mixed solvent system.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Consider a preliminary purification step like a solvent wash or column chromatography to remove major impurities. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold. | - Concentrate the mother liquor and cool it again to recover more product.- Use a minimal amount of hot solvent to dissolve the product.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.- Always wash the collected crystals with ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Solution |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with the crude product. | - Optimize the eluent system using TLC to achieve a good separation (Rf of the product should be around 0.25-0.35).- Repack the column carefully to ensure a uniform and compact stationary phase.- Use an appropriate amount of crude product relative to the amount of stationary phase (typically a 1:20 to 1:100 ratio of crude product to silica gel by weight). |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product does not elute from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking or tailing of spots on TLC of column fractions. | - The compound is interacting strongly with the stationary phase.- The compound is degrading on the column.- The sample is too concentrated on the TLC plate. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Spot a more dilute solution on the TLC plate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A good starting point is a mixed solvent system of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, find a "good" solvent that dissolves the compound well at all temperatures and a "bad" solvent in which the compound is poorly soluble.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single chosen solvent) while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until a slight turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Procedure:
-
Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.25 and 0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System (Example) | Hexane:Ethyl Acetate (gradient or isocratic) |
| Gradient Example | Start with 95:5 Hexane:Ethyl Acetate, gradually increasing to 80:20 |
Visualizations
Technical Support Center: Optimizing N-Phenyl Trifluoroacetylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-phenyl trifluoroacetylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for N-phenyl trifluoroacetylation?
A1: Several reagents can be used for N-phenyl trifluoroacetylation, each with its own advantages. Common choices include:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and common reagent, often used with a mild base like pyridine.[1]
-
Ethyl Trifluoroacetate: A less reactive alternative to TFAA, suitable for selective trifluoroacetylation.[2][3]
-
N-(Trifluoroacetyl)succinimide: A stable, solid reagent that is easy to handle and often provides excellent yields with a simple workup.[4][5]
-
1,1,1-Trichloro-3,3,3-trifluoroacetone: A potent reagent for trifluoroacetylation.[6]
-
Triphosgene and Trifluoroacetic Acid: This combination generates a mixed trifluoroacetic anhydride in situ for the reaction.[7][8]
Q2: How can I monitor the progress of my N-phenyl trifluoroacetylation reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7][9] By spotting the reaction mixture alongside the starting aniline, you can observe the disappearance of the starting material and the appearance of the product spot. Visualization can be achieved using UV light.[10]
Q3: What are the typical workup and purification procedures for N-phenyl trifluoroacetamide?
A3: Workup procedures often involve removing inorganic materials by filtration and then removing the solvent under reduced pressure.[7] Purification of the crude product can be achieved through:
-
Recrystallization: A common and effective method for purifying solid N-phenyl trifluoroacetamide.[9][11] Ethanol-water mixtures are often used.[11]
-
Column Chromatography: Silica gel column chromatography can be employed if recrystallization does not yield a pure product.[6][11] A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12]
Q4: Can unintentional trifluoroacetylation occur as a side reaction?
A4: Yes, unintentional trifluoroacetylation can be a significant side reaction, particularly in solid-phase peptide synthesis (SPPS) when using trifluoroacetic acid (TFA) for deprotection.[13][14][15][16] This occurs due to the formation of trifluoroacetoxymethyl groups on the resin support, which can then transfer the trifluoroacetyl group to the free amine of the peptide.[14][15][16]
Troubleshooting Guide
Problem 1: Low or No Yield of N-Phenyl Trifluoroacetamide
| Possible Cause | Suggested Solution |
| Poor quality of reagents. | Use freshly distilled or purified starting materials. Ensure trifluoroacetylating agents have not decomposed.[17] |
| Inappropriate solvent. | Select a solvent in which both the aniline and the trifluoroacetylating agent are soluble. Dichloromethane and tetrahydrofuran are common choices.[4][7][17] |
| Reaction temperature is too low. | While some reactions are performed at 0°C to control exotherms, others may require room temperature or even reflux to proceed to completion.[4][6][7] Monitor the reaction by TLC to determine the optimal temperature.[9] |
| Insufficient reaction time. | Allow the reaction to stir for a longer period. Monitor the reaction progress using TLC to determine when the starting material has been consumed.[7] |
| Steric hindrance around the amino group. | Increase the reaction time or temperature. Consider using a less sterically hindered and more reactive trifluoroacetylating agent like trifluoroacetic anhydride. |
| Inadequate activation of trifluoroacetic acid. | When using trifluoroacetic acid directly, an activating agent like triphosgene or titanium tetrachloride may be necessary to facilitate the reaction.[7][18] |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Di-acetylation of the amine. | This can occur with primary anilines under harsh conditions. Use a 1:1 molar ratio of the aniline to the acylating agent and add the acylating agent dropwise at a controlled temperature.[17] |
| Side reactions with other functional groups. | If the aniline substrate contains other nucleophilic groups (e.g., hydroxyl groups), they may also be trifluoroacetylated. Consider using a milder, more selective reagent or protecting the other functional groups. |
| Decomposition of the starting material or product. | Ensure the reaction conditions are not too harsh. For sensitive substrates, conduct the reaction at a lower temperature. |
| Hydrolysis of the trifluoroacetylating agent. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reagent.[17] |
Experimental Protocols
Protocol 1: Trifluoroacetylation of Aniline using Trifluoroacetic Acid and Triphosgene[7]
-
In a 30 mL flask under a nitrogen atmosphere, add trifluoroacetic acid (1.0 mmole) and dichloromethane (10 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add triphosgene (0.505 mmole) and stir for 5 minutes.
-
Add triethylamine (7.61 mmole).
-
After approximately 5 minutes, add aniline (1.517 mmole).
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in about 5 minutes.
-
Upon completion, filter the reaction mixture through a silica gel plug to remove inorganic materials.
-
Concentrate the filtrate under reduced pressure to obtain the N-phenyl trifluoroacetamide.
Protocol 2: Trifluoroacetylation of Aniline using 1,1,1-Trichloro-3,3,3-trifluoroacetone[6]
-
In a two-necked, round-bottomed flask equipped with a thermometer and a magnetic stirrer, dissolve aniline (0.0501 mole) in dimethyl sulfoxide (15 mL).
-
Cool the solution in an ice-water bath until the internal temperature is 10–15 °C.
-
Add 1,1,1-trichloro-3,3,3-trifluoroacetone (0.0998 mole) in portions over approximately 5 minutes, maintaining the reaction temperature below 40 °C.
-
After the addition is complete, continue stirring and monitor the reaction.
-
Pour the reaction mixture into ice water and extract the product.
-
Concentrate the organic extracts to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Trifluoroacetylation of Various Anilines with Trifluoroacetic Acid/Triphosgene [7]
| Substrate | Molar Ratio (Substrate:TFA:Triphosgene:Et3N) | Solvent | Temperature | Time (min) | Yield (%) |
| Aniline | 1.517 : 1 : 0.505 : 7.61 | Dichloromethane | 0°C to RT | 5 | 95.2 |
| 4-Fluoroaniline | 1 : 1 : 0.505 : 3.62 | Dichloromethane | 0°C to RT | 10 | Not Reported |
| 4-Trifluoromethylaniline | 1 : 1 : 0.505 : 3.62 | Dichloromethane | 0°C to RT | 10 | Not Reported |
| 4-Nitroaniline | 1 : 1 : 0.505 : 3.62 | Dichloromethane | 0°C to RT | 15 | Not Reported |
Visualizations
Caption: General experimental workflow for N-phenyl trifluoroacetylation.
Caption: Troubleshooting logic for low yield in N-phenyl trifluoroacetylation.
References
- 1. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. 3-(2,2,2-Trifluoroacetyl)phenyl acetate|CAS 898787-73-0 [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Trifluoroacetylation Byproducts in Peptide Synthesis
Welcome to the Technical Support Center for preventing trifluoroacetylation byproducts in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-terminal trifluoroacetylation in solid-phase peptide synthesis (SPPS)?
A1: N-terminal trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl (CF₃CO-) group is covalently attached to the N-terminal α-amino group of the growing peptide chain. This modification acts as a permanent cap, preventing further peptide elongation and resulting in a truncated impurity that can be difficult to separate from the desired product.[1]
Q2: What is the primary cause of unintentional trifluoroacetylation during SPPS?
A2: A major cause is the presence of trifluoroacetoxymethyl groups on the resin support.[2] These groups can be generated from pre-existing hydroxymethyl sites on the resin during treatment with trifluoroacetic acid (TFA) or by the acidolysis of the bond between the peptide and the resin. The trifluoroacetyl group is then transferred to the amino group of the peptide during the neutralization step.[2]
Q3: How does the choice of resin affect the risk of trifluoroacetylation?
A3: The choice of resin is a critical factor.[1] Resins with hydroxymethyl groups or linkers susceptible to acidolysis (like standard benzyl ester resins) are more prone to this side reaction, with trifluoroacetylation rates of approximately 1-2% per cycle.[1][2] In contrast, resins with more acid-stable linkers, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), can reduce trifluoroacetylation to less than 0.02% per cycle.[1][2]
Q4: Is trifluoroacetylation more common in Boc or Fmoc SPPS?
A4: This side reaction is more commonly associated with Boc-SPPS due to the repeated use of strong TFA solutions for Nα-Boc deprotection.[1] However, it can also occur during the final TFA cleavage step in Fmoc-SPPS, particularly if the N-terminal Fmoc group has been removed before cleavage.[1]
Q5: How can I confirm that my peptide has been trifluoroacetylated?
A5: Trifluoroacetylation can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which will show a shift in the retention time of the modified peptide, and Mass Spectrometry (MS), which will confirm the expected mass increase of 96 Da corresponding to the addition of a trifluoroacetyl group (CF₃CO-).
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments and offers targeted solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant peak at M+96 Da in the mass spectrum of the crude peptide. | Unintentional trifluoroacetylation of the N-terminus. | - Confirm the modification using tandem MS (MS/MS) to identify the location of the +96 Da modification.- Optimize cleavage conditions: Reduce TFA exposure time and temperature.- Change the resin: Switch to a more acid-stable resin like Pam-resin for Boc-SPPS.[1][2]- Modify the N-terminus protection strategy in Fmoc-SPPS: If possible, leave the N-terminal Fmoc group on during TFA cleavage. |
| Peptide chain termination and low yield of the desired full-length peptide. | Trifluoroacetylation is capping the growing peptide chain, preventing further elongation.[1] | - Use an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support: This can significantly reduce the level of trifluoroacetylation to less than 0.02% per cycle.[2]- For Boc-SPPS, consider alternative deprotection strategies, although this is less common. |
| Difficulty in purifying the target peptide from a closely eluting impurity. | The trifluoroacetylated byproduct often has similar chromatographic properties to the desired peptide. | - Optimize HPLC purification conditions: Use a shallower gradient and a high-resolution column.- If the byproduct is present in significant amounts, consider resynthesizing the peptide using preventative measures. |
| Unwanted side-chain trifluoroacetylation. | While less common, nucleophilic side chains could potentially be trifluoroacetylated. | - Ensure adequate protection of side chains during synthesis.- Use appropriate scavengers in the cleavage cocktail to quench reactive species. |
| Residual TFA in the final peptide product after purification. | TFA from the cleavage and purification steps can remain as counterions. | - Perform a salt exchange: Replace TFA counterions with a different acid, such as hydrochloric acid (HCl), followed by lyophilization. This may need to be repeated for complete removal. |
Data Presentation
Table 1: Effectiveness of Different Resin Supports in Preventing Trifluoroacetylation
| Resin Type | Chemistry | Rate of Trifluoroacetylation per Cycle | Reference(s) |
| Standard Benzyl Ester Resin (e.g., Merrifield) | Boc-SPPS | ~1-2% | [2] |
| Resins with pre-existing hydroxymethyl groups | Boc-SPPS | ~1-2% | [2] |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) | Boc-SPPS | <0.02% | [1][2] |
Table 2: Common Scavenger Cocktails for TFA Cleavage and Their Primary Applications
| Reagent Name/Composition | Primary Application(s) | Key Scavenger(s) and Their Function(s) |
| TFA/TIS/H₂O (95:2.5:2.5) | General-purpose cleavage for peptides without sensitive residues. | Triisopropylsilane (TIS): Traps carbocations. |
| Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg). | Phenol: Protects Tyr and Trp.Thioanisole: Scavenger.1,2-Ethanedithiol (EDT): Reduces Cys oxidation and protects Trp and Met.[3][4] |
| Reagent B (88% TFA, 5% Phenol, 5% H₂O, 2% TIS) | "Odorless" alternative for peptides with trityl-based protecting groups. Does not prevent Met oxidation. | Triisopropylsilane (TIS): Replaces odorous thiols.[5] |
| TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | Peptides containing Cysteine to prevent oxidation.[3] | 1,2-Ethanedithiol (EDT): Maintains Cys in a reduced state.[3] |
| Reagent R (90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole) | Peptides with Arg(sulfonyl) and Trp on PAL or BAL resins. | Thioanisole, EDT, Anisole: Combination of scavengers for specific protecting groups and residues. |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Trifluoroacetylation
This protocol describes the intentional trifluoroacetylation of the N-terminal amine of a resin-bound peptide.
-
N-Terminal Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is completely removed using standard deprotection procedures (e.g., treatment with 20% piperidine in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL), followed by another wash with DMF (3 x 5 mL).
-
Trifluoroacetylation Reaction: Treat the deprotected N-terminal amine with DBU (12 eq) and ethyl trifluoroacetate (ETFA) (10 eq) in a minimal amount of DMF.
-
Agitation: Agitate the reaction mixture for 60 minutes.
-
Final Washes: After the reaction, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Cleavage: Proceed with the standard cleavage protocol to release the N-terminally trifluoroacetylated peptide from the resin.
Protocol 2: Removal of TFA from Synthetic Peptides using HCl Exchange
This protocol details the procedure for replacing TFA counterions with chloride ions.
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL. A phosphate buffer (50mM phosphate, 100mM NaCl) can also be used.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Freeze the solution at -20°C, -80°C, or preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: Re-dissolve the lyophilized powder in the HCl solution (step 2) and repeat the freezing (step 4) and lyophilization (step 5) steps at least two more times to ensure complete exchange.
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in water or the desired buffer at approximately 2 mg/mL.
Mandatory Visualization
Caption: Mechanism of trifluoroacetylation byproduct formation on the resin support.
Caption: Troubleshooting workflow for identifying and resolving trifluoroacetylation issues.
References
Technical Support Center: Stability of 2,2,2-Trifluoro-N-phenylacetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2,2-Trifluoro-N-phenylacetamide in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic media?
This compound, like other amides, can undergo hydrolysis to 2,2,2-trifluoroacetic acid and aniline under both acidic and basic conditions. Generally, amides are relatively stable, and their hydrolysis often requires elevated temperatures and prolonged reaction times. The trifluoromethyl group, being strongly electron-withdrawing, can influence the rate of hydrolysis compared to non-fluorinated analogs.
Q2: What are the expected products of hydrolysis?
Under acidic conditions, the hydrolysis of this compound will yield trifluoroacetic acid and the anilinium ion. In a basic medium, the products will be the trifluoroacetate salt and aniline.
Q3: How does pH affect the stability of this compound?
The rate of hydrolysis is dependent on the pH of the medium. Both strong acidic and strong basic conditions will accelerate the degradation of the compound. The stability is expected to be highest in a neutral or near-neutral pH range.
Q4: Can temperature influence the stability?
Yes, temperature is a critical factor. Increasing the temperature will significantly increase the rate of hydrolysis in both acidic and basic media. For stability studies, it is crucial to maintain a constant and controlled temperature.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the appearance of its hydrolysis products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to follow the reaction kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound at the start of the experiment. | The initial pH of the medium is too high or too low. | Verify and adjust the pH of your acidic or basic medium before adding the compound. |
| Inconsistent results between replicate experiments. | Temperature fluctuations during the experiment. | Ensure the use of a temperature-controlled environment, such as a water bath or an incubator, to maintain a constant temperature. |
| Difficulty in quantifying the parent compound and its degradation products. | Inappropriate analytical method or parameters. | Optimize your HPLC method (e.g., mobile phase composition, column, detection wavelength) to achieve good separation and resolution of all relevant peaks. |
| Precipitation of the compound or its products during the experiment. | Poor solubility in the chosen medium. | Consider using a co-solvent if solubility is an issue, ensuring it does not interfere with the reaction or analysis. |
| Unexpected peaks in the chromatogram. | Impurities in the starting material or degradation into unforeseen byproducts. | Characterize the purity of your starting material. If unexpected peaks appear, consider using mass spectrometry (LC-MS) to identify the unknown species. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in acidic and basic media using HPLC.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) or other suitable acid
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Sodium hydroxide (NaOH) or other suitable base
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Buffer salts (e.g., phosphate, acetate)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with UV detector
-
pH meter
-
Temperature-controlled water bath or incubator
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic/Basic Media: Prepare aqueous solutions of the desired pH using HCl for acidic conditions and NaOH for basic conditions. Buffers can be used to maintain a constant pH.
3. Experimental Procedure:
-
Set the temperature of the water bath or incubator to the desired experimental temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Add a known volume of the acidic or basic medium to several reaction vessels (e.g., vials or small flasks) and allow them to equilibrate to the set temperature.
-
Initiate the experiment by adding a small, known volume of the this compound stock solution to each reaction vessel to achieve the desired final concentration.
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a reaction vessel.
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Immediately quench the reaction by neutralizing the aliquot with an appropriate acid or base or by diluting it in the mobile phase to stop further degradation.
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Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.
4. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the degradation reaction and calculate the rate constant (k).
-
Calculate the half-life (t½) of the compound under the specific experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
troubleshooting low yields in 2,2,2-Trifluoro-N-phenylacetamide reactions
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound reaction unexpectedly low?
Answer: Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of moisture.
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Moisture Contamination: Trifluoroacetic anhydride (TFAA) is the most common trifluoroacetylating agent and is extremely sensitive to moisture.[1] Water will rapidly hydrolyze TFAA to the less reactive trifluoroacetic acid (TFA), which will not efficiently acylate the aniline. This not only consumes your reagent but can also introduce trifluoroacetic acid into the reaction mixture, potentially leading to side reactions or purification difficulties.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle TFAA under an inert atmosphere (e.g., nitrogen or argon). It is recommended to use freshly opened or distilled TFAA for best results.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider increasing the reaction time or gently heating the mixture if the reaction is sluggish.
-
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Sub-optimal Reaction Conditions: The choice of solvent and the use of a base can significantly impact the reaction rate and overall yield.
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Solution: While the reaction can proceed without a base, the addition of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, can scavenge the trifluoroacetic acid byproduct and drive the reaction to completion. However, the choice of base is critical, as more nucleophilic bases can compete with the aniline for the TFAA.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
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Solution: A common side reaction is the di-acylation of the aniline, especially if an excess of TFAA is used. Carefully controlling the stoichiometry of the reagents is crucial.
-
Question 2: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer: Purification challenges often arise from unreacted starting materials, side-products, and the trifluoroacetic acid byproduct.
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Unreacted Aniline: Aniline can be difficult to separate from the product due to their similar polarities.
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Solution: During the work-up, a wash with a dilute acid solution (e.g., 1M HCl) will protonate the unreacted aniline, forming a water-soluble salt that can be easily removed in the aqueous layer.
-
-
Trifluoroacetic Acid: This byproduct is acidic and highly soluble in water.
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Solution: A wash with a saturated aqueous solution of sodium bicarbonate will neutralize the trifluoroacetic acid, converting it to its sodium salt, which is readily extracted into the aqueous phase.
-
-
Di-acylated Aniline: This byproduct is generally less polar than the desired mono-acylated product.
-
Solution: Column chromatography on silica gel is an effective method for separating the mono- and di-acylated products.
-
-
Colored Impurities: The product may appear as a dark oil or discolored solid due to the presence of oxidized impurities.
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Solution: Treating the crude product with activated charcoal during recrystallization can help to adsorb these colored impurities.
-
Question 3: Should I use a base in my reaction? If so, which one is best?
Answer: The use of a base is often beneficial but not always necessary. The addition of a hindered, non-nucleophilic base can improve the reaction rate and yield by neutralizing the trifluoroacetic acid byproduct.
-
Recommended Bases: Triethylamine (TEA) and pyridine are commonly used. They are sufficiently basic to scavenge the acid but are poor nucleophiles and are less likely to react with the highly reactive TFAA.
-
Bases to Avoid: Stronger, more nucleophilic bases such as sodium hydroxide or potassium carbonate should be avoided as they can react with trifluoroacetic anhydride.
The choice of whether to use a base and which one to use may depend on the specific substrate and reaction conditions. It is often a parameter that requires optimization for a particular synthesis.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound. Note: The following data is illustrative and compiled from typical outcomes in organic synthesis. Actual yields may vary based on experimental setup and purity of reagents.
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | None | 0 to RT | 2 | 75-85 |
| 2 | Dichloromethane | Triethylamine (1.1) | 0 to RT | 1 | 90-95 |
| 3 | Tetrahydrofuran | None | 0 to RT | 3 | 70-80 |
| 4 | Tetrahydrofuran | Pyridine (1.1) | 0 to RT | 1.5 | 85-92 |
| 5 | Dichloromethane | None | 40 | 1 | 80-88 |
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using trifluoroacetic anhydride.
Materials:
-
Aniline
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous (optional)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane. If using a base, add triethylamine (1.1 equivalents). Cool the solution to 0 °C in an ice bath.
-
Addition of TFAA: Under an inert atmosphere (e.g., nitrogen), slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white crystalline solid.
-
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
General Reaction Pathway
Caption: The general reaction scheme for the synthesis of this compound from aniline and trifluoroacetic anhydride.
References
Technical Support Center: Synthesis of 2,2,2-Trifluoro-N-phenylacetamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,2,2-Trifluoro-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and straightforward method is the N-acylation of aniline with a trifluoroacetylating agent. The typical reagents used are trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of a base (like triethylamine or pyridine) to neutralize the acid byproduct. An alternative method involves reacting aniline with trifluoroacetic acid in the presence of a coupling agent or activators like triphosgene.[1]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The primary byproducts in the synthesis of this compound typically include:
-
Unreacted Starting Materials: Residual aniline and the trifluoroacetylating agent or its hydrolysis product (trifluoroacetic acid).
-
Diacylated Product: N,N-bis(trifluoroacetyl)aniline may form, especially if an excess of the acylating agent is used or if the reaction temperature is too high.
-
Hydrolysis Products: If moisture is present in the reaction, trifluoroacetic anhydride or trifluoroacetyl chloride can hydrolyze to form trifluoroacetic acid.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (aniline), the product (this compound), and potential byproducts. The spots can be visualized under UV light. Reaction completion is indicated by the disappearance of the aniline spot.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) is a common and effective technique for removing impurities. For more challenging separations, column chromatography on silica gel can be employed to separate the desired product from starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the quality and dryness of starting materials and solvents. - Increase reaction time or temperature, while monitoring for product degradation using TLC. - Ensure the stoichiometry of the base is sufficient to neutralize the acid formed. |
| Product loss during workup. | - Optimize the extraction solvent to ensure the product has high solubility. - During aqueous washes, ensure the pH is controlled to minimize product solubility in the aqueous phase. | |
| Presence of Unreacted Aniline | Insufficient acylating agent. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of the trifluoroacetylating agent. |
| Reaction not complete. | - Extend the reaction time or gently warm the reaction mixture, monitoring by TLC. | |
| Formation of Diacylated Byproduct | Excess acylating agent. | - Use a 1:1 or near 1:1 molar ratio of aniline to the acylating agent. |
| High reaction temperature. | - Add the acylating agent dropwise to the solution of aniline at a low temperature (e.g., 0-5 °C) to control the reaction rate and exotherm. | |
| Product is Oily or Fails to Crystallize | Presence of impurities. | - The presence of unreacted starting materials or byproducts can lower the melting point and prevent crystallization. Purify the crude product using column chromatography. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Byproduct Analysis Data
| Run | Aniline (eq.) | TFAA (eq.) | Temperature (°C) | Reaction Time (h) | Product Purity (%) | Unreacted Aniline (%) | Diacylated Byproduct (%) |
| 1 | 1.0 | 1.0 | 0 | 2 | 95.2 | 3.5 | 1.3 |
| 2 | 1.0 | 1.1 | 0 | 2 | 97.8 | 0.5 | 1.7 |
| 3 | 1.0 | 1.2 | 0 | 2 | 94.1 | 0.1 | 5.8 |
| 4 | 1.0 | 1.1 | 25 | 2 | 96.5 | 0.2 | 3.3 |
| 5 | 1.0 | 1.1 | 0 | 4 | 98.1 | 0.3 | 1.6 |
Data is illustrative and based on typical outcomes for this type of reaction.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a patented method for the trifluoroacetylation of amines.[1]
Materials:
-
Aniline
-
Trifluoroacetic acid (TFA)
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Silica gel for filtration
-
Rotary evaporator
Procedure:
-
In a nitrogen-purged flask, dissolve trifluoroacetic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Carefully add triphosgene (0.505 mmol) to the cooled solution and stir for 5 minutes.
-
Add triethylamine (3.62 mmol) to the mixture and stir for an additional 5 minutes.
-
Add aniline (1.517 mmol) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature while stirring.
-
Monitor the reaction for completion using TLC (typically complete within 5-10 minutes).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Experimental Workflow
Caption: Synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for byproduct analysis.
References
Technical Support Center: Methods for Removing the Trifluoroacetyl Protecting Group
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the removal of the trifluoroacetyl (TFA) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing a trifluoroacetyl (TFA) protecting group?
There are two main strategies for TFA group removal, depending on the context. In peptide synthesis, "TFA cleavage" refers to the use of neat or concentrated trifluoroacetic acid to remove acid-labile side-chain protecting groups (like Boc, tBu, Trt) and cleave the peptide from the resin.[1][2] Separately, the N-trifluoroacetyl group, used to protect amines, is typically removed under mild basic conditions, such as with potassium carbonate in methanol and water.[3]
Q2: Why are "scavengers" necessary during acidic TFA cleavage in peptide synthesis?
During acidic cleavage, protective groups like tert-butyl (tBu) are released as highly reactive carbocations (e.g., the tert-butyl cation).[4][5] These carbocations can electrophilically attack nucleophilic amino acid side chains, causing undesired modifications.[4] Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap these reactive species before they can react with the peptide.[4][6]
Q3: Which amino acid residues are most susceptible to side reactions during TFA cleavage?
Amino acids with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The indole ring is highly prone to tert-butylation (+56 Da adduct).[4][7]
-
Methionine (Met): The thioether side chain can be alkylated to a sulfonium salt (+56 Da) or oxidized to a sulfoxide (+16 Da).[4][7][8]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and can be S-tert-butylated (+56 Da).[5][7][9]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by carbocations.[5][7]
-
Asparagine (Asn) & Glutamine (Gln): Can undergo dehydration to form nitriles under strong acidic conditions.[4]
Q4: What is the difference in lability between Fmoc and TFA protecting groups?
The trifluoroacetyl (Tfa) group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group. While both are base-labile, the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), whereas the Tfa group requires stronger basic conditions for cleavage.[1] The Tfa group is fully orthogonal to acid-labile groups like Boc, which are removed by TFA.[1]
Troubleshooting Guide
Issue 1: My mass spectrometry results show unexpected +56 Da adducts on my peptide.
-
Symptom: You observe peaks corresponding to the desired peptide mass +56 Da (or multiples of 56).
-
Cause: This is a classic sign of tert-butylation. The tert-butyl cations generated from the cleavage of Boc or t-butyl protecting groups have alkylated nucleophilic residues like Cysteine, Methionine, or Tryptophan.[5][7][9]
-
Solution: Incorporate effective carbocation scavengers into your cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that reduces the tert-butyl cation.[5][6] For Cys-containing peptides, a two-step cleavage protocol with a cocktail containing thioanisole and DMS can also mitigate this side reaction.[9]
Issue 2: My mass spectrometry results show a +16 Da adduct, particularly on Methionine-containing peptides.
-
Symptom: Detection of species with a mass increase of 16 Da.
-
Cause: This indicates oxidation of a sensitive residue, most commonly the thioether side chain of Methionine to form methionine sulfoxide.[4][8] Tryptophan can also be susceptible to oxidation.
-
Solution: Use scavengers with reducing properties and perform the cleavage under an inert atmosphere. 1,2-Ethanedithiol (EDT) and thioanisole are effective at suppressing oxidation.[4][10] For Met-containing peptides, newer cleavage solutions containing additives like dimethyl sulfide (DMS) and triphenylphosphine have been developed to eradicate oxidation.[8]
Issue 3: The cleavage of the trityl (Trt) group from my Cysteine residue is incomplete.
-
Symptom: HPLC or LC-MS analysis shows a significant amount of remaining Trt-protected peptide.
-
Cause: The cleavage of the trityl group from cysteine is a reversible reaction.[11] If the highly stable trityl cation is not efficiently trapped, it can re-attach to the nucleophilic thiol group.
-
Solution:
-
Use Effective Scavengers: Ensure a sufficient concentration of scavengers that are highly effective against the trityl cation, such as Triisopropylsilane (TIS) or 1,2-Ethanedithiol (EDT).[10][11]
-
Optimize Cleavage Time: While a longer cleavage time might seem beneficial, it can also increase the chance of re-attachment if scavengers are depleted. A preliminary small-scale cleavage to determine the optimal time is recommended.
-
Sufficient Cocktail Volume: Use an adequate volume of the cleavage cocktail relative to the amount of resin to avoid saturating the scavengers.[11]
-
Issue 4: My peptide is not precipitating well in cold diethyl ether.
-
Symptom: Little to no white precipitate forms upon adding the TFA filtrate to cold ether.
-
Cause: The peptide may be too short, too hydrophobic, or the volume of ether used is insufficient.[7]
-
Solution:
-
Increase Ether Volume: Use a larger volume of cold diethyl ether, typically at least a 10-fold excess compared to the TFA solution.[7]
-
Ensure Ether is Cold: Pre-chill the ether to -20°C or colder to maximize precipitation.[7]
-
Alternative Solvents: If diethyl ether remains ineffective, try other non-polar solvents, such as a mixture of ether and hexane.[7]
-
Data Presentation: Cleavage Cocktails and Scavengers
Table 1: Common Acidic Cleavage Cocktails for Peptide Deprotection
| Reagent Name | Composition (v/v) | Primary Application | Reference |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. | [7][10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Arg). | [4][10][11] |
| Cys-Specific | 92.5% TFA, 2.5% TIS, 2.5% Water, 2.5% EDT | Good starting point for peptides containing Cysteine. | [11] |
| Met-Oxidation Prevention | 85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S (+ 1mg/mL PPh₃) | Eradicates oxidation and reduces S-alkylation of Methionine. | [8] |
| Two-Step Cys Cleavage | Step 1 (30 min): 70% TFA, 5% TIS, 5% H₂O, 10% Thioanisole, 10% DMS, 1% DTTStep 2 (150 min): Add TFA to 80% | Minimizes S-tert-butylation of Cysteine. | [9] |
Table 2: Scavengers and Their Target Residues in TFA Cleavage
| Scavenger | Target Residue(s) | Function | Reference |
| Triisopropylsilane (TIS) | Trp, Cys, Tyr | Highly effective carbocation scavenger (e.g., t-butyl, Trityl). | [5][6][11] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys, Met | Reduces oxidation and scavenges carbocations. | [4][10][11] |
| Thioanisole | Met, Trp | Protects thioethers and indoles; suppresses oxidation. | [4][5] |
| Phenol / m-Cresol | Tyr, Trp | Acts as a decoy for carbocations. | [6][11] |
| Water | General | Traps carbocations to form alcohols (e.g., tert-butanol). | [5][11] |
| Dimethyl Sulfide (DMS) | Met | Helps prevent oxidation. | [4][8] |
Experimental Protocols
Protocol 1: Standard Acidic Cleavage of a Peptide from Resin
This protocol describes a general procedure for the simultaneous cleavage of a peptide from the resin and removal of acid-labile side-chain protecting groups using a standard TFA cocktail.
Materials:
-
Peptidyl-resin (dried under vacuum for at least 1 hour)[7]
-
Trifluoroacetic acid (TFA), high purity[12]
-
Scavengers: Triisopropylsilane (TIS), deionized water[7]
-
Dichloromethane (DCM)[12]
-
Cold diethyl ether (-20°C)[12]
-
Reaction vessel, shaker, sintered glass funnel, centrifuge tubes[12]
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel. Wash the resin with DCM to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[12]
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, carefully mix 95% TFA, 2.5% TIS, and 2.5% deionized water .[7] Prepare approximately 10-20 mL of cocktail per gram of resin.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Seal the vessel and agitate the mixture at room temperature for 2-4 hours. The optimal time can vary, so a small-scale trial is recommended.[12]
-
Peptide Isolation: Filter the resin through a sintered glass funnel and collect the TFA filtrate. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[7]
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[7][12]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether, centrifuging and decanting each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11][12]
Protocol 2: Mild Basic Removal of an N-Trifluoroacetyl Group
This protocol outlines the deprotection of a trifluoroacetamide from a small molecule under mild basic conditions.[3]
Materials:
-
N-trifluoroacetylated compound
-
Methanol (MeOH) and Water
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Suitable organic solvent for extraction (e.g., DCM or ethyl acetate)
Procedure:
-
Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Base Addition: Add 1.5 to 3 equivalents of potassium carbonate (or sodium carbonate) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 with 1 M HCl.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with a suitable organic solvent (e.g., DCM, 3 times).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Visualizations
Caption: A generalized workflow for peptide cleavage and deprotection.
Caption: A decision tree for troubleshooting TFA deprotection issues.
Safety Precautions
Trifluoroacetic acid (TFA) is a strong, volatile, and corrosive acid that requires careful handling.[13][14]
-
Engineering Controls: Always handle TFA in a properly functioning chemical fume hood.[14][15] Ensure that an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. For low-volume applications, nitrile gloves may be suitable, but for larger volumes, heavy-duty gloves (e.g., butyl rubber, Viton) are required.[14]
-
Eye Protection: Use chemical safety goggles and a face shield.[16]
-
Clothing: Wear a lab coat and appropriate protective clothing to prevent skin contact.[16]
-
-
Handling: Avoid inhaling vapors and contact with skin and eyes.[14][17] When diluting, always add acid to water, never the other way around.[14] Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials like bases, oxidizing agents, and metals.[15][18]
-
Spills: In case of a spill, evacuate the area. Use an inert absorbent material to soak up the spill and dispose of it as hazardous waste. Do not discharge into drains.[15][18]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][18] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
- 17. liverpool.ac.uk [liverpool.ac.uk]
- 18. americanbio.com [americanbio.com]
challenges in the scale-up of 2,2,2-Trifluoro-N-phenylacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2,2-Trifluoro-N-phenylacetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up, and offers potential solutions.
Issue 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the purity of aniline and trifluoroacetic anhydride. Impurities in the starting materials can lead to side reactions and lower yields. - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. A slight increase in temperature may improve the reaction rate, but excessive heat can lead to degradation. |
| Sub-optimal Stoichiometry | - Reagent Ratio: While a 1:1 molar ratio of aniline to trifluoroacetic anhydride is theoretically required, a slight excess of the anhydride may be necessary to drive the reaction to completion, especially at a larger scale. However, a large excess can lead to impurity formation. |
| Poor Mixing | - Agitation Efficiency: Inadequate mixing can result in localized "hot spots" and incomplete reaction. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture, especially in larger reactors. Consider the impeller design and agitation speed. |
| Product Loss During Work-up | - Extraction and Washing: Optimize the extraction solvent and the pH of the aqueous washes to minimize product loss. - Crystallization: Carefully select the crystallization solvent and control the cooling rate to maximize the recovery of the pure product. |
Issue 2: High Impurity Profile
| Potential Cause | Suggested Solution |
| Diacylation Byproduct | - Controlled Reagent Addition: Add the trifluoroacetic anhydride to the aniline solution slowly and at a controlled temperature. This minimizes localized high concentrations of the anhydride that can lead to the formation of the diacylated byproduct. |
| Unreacted Starting Materials | - Reaction Monitoring: As mentioned for low yield, monitor the reaction to ensure it goes to completion. - Purification: If unreacted starting materials persist, an additional purification step, such as recrystallization or column chromatography, may be necessary. |
| Degradation Products | - Temperature Control: The reaction between aniline and trifluoroacetic anhydride is exothermic. Poor temperature control, especially during scale-up, can lead to product degradation. Implement efficient cooling and monitor the internal temperature of the reactor. |
| Hydrolysis of Trifluoroacetic Anhydride | - Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of trifluoroacetic anhydride to trifluoroacetic acid, which is less reactive. |
Issue 3: Poor Physical Properties of the Final Product
| Potential Cause | Suggested Solution |
| Inconsistent Crystal Form (Polymorphism) | - Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling rates, agitation, and solvent selection to ensure the consistent formation of the desired polymorph. Seeding with crystals of the desired form can also be beneficial. |
| Undesirable Particle Size Distribution | - Crystallization Parameters: The particle size of the final product is influenced by factors such as the rate of cooling, agitation speed, and the presence of impurities during crystallization. Optimize these parameters to achieve the desired particle size. |
| Residual Solvent | - Drying Conditions: Ensure the product is dried under appropriate conditions (temperature and vacuum) for a sufficient amount of time to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis involves the acylation of aniline with trifluoroacetic anhydride. This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the trifluoroacetic acid byproduct.
Q2: What are the primary safety concerns when working with trifluoroacetic anhydride?
A2: Trifluoroacetic anhydride is corrosive, a lachrymator, and reacts violently with water.[1][2][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting material (aniline). Alternatively, high-performance liquid chromatography (HPLC) can provide a more quantitative analysis of the conversion of aniline to the product.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A common solvent system for the recrystallization of acetanilides is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals.
Q5: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?
A5: The primary challenges during scale-up include:
-
Heat Management: The reaction is exothermic, and the surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
-
Mixing: Ensuring homogeneous mixing in a large reactor is critical to avoid localized overheating and incomplete reactions.
-
Reagent Addition: The rate of addition of trifluoroacetic anhydride becomes more critical at a larger scale to control the reaction rate and temperature.
-
Product Isolation and Purification: Crystallization and filtration at a large scale require careful control to ensure consistent product quality and yield.
Data Presentation
Table 1: Illustrative Impact of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 4 | 85 | 98 |
| 25 (Room Temp) | 2 | 92 | 96 |
| 50 | 1 | 88 | 90 (degradation observed) |
This data is illustrative and may vary depending on other reaction conditions.
Table 2: Illustrative Effect of Reagent Stoichiometry on Diacylation Byproduct Formation
| Molar Ratio (Aniline:Anhydride) | Diacylation Byproduct (%) |
| 1:1 | 1.5 |
| 1:1.1 | 0.8 |
| 1:1.5 | 3.2 |
This data is illustrative and assumes controlled addition of the anhydride.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound
Materials:
-
Aniline (purified)
-
Trifluoroacetic anhydride
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
improving the regioselectivity of reactions with 2,2,2-Trifluoro-N-phenylacetamide
Welcome to the technical support center for 2,2,2-Trifluoro-N-phenylacetamide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to reaction regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected directing effect of the 2,2,2-trifluoroacetamido group (-NHCOCF₃) in electrophilic aromatic substitution (EAS)?
A1: The directing effect of the 2,2,2-trifluoroacetamido group is a nuanced balance of competing electronic effects.
-
Inductive Effect (-I): The trifluoromethyl group (-CF₃) is strongly electron-withdrawing. This effect is transmitted through the carbonyl and nitrogen atoms to the phenyl ring, deactivating it towards electrophilic attack. This deactivation is strongest at the ortho and para positions, which would suggest a meta-directing effect.[1][2]
-
Resonance Effect (+R): The nitrogen atom adjacent to the ring has a lone pair of electrons that can be donated into the aromatic system through resonance. This effect increases electron density at the ortho and para positions, favoring substitution at these sites.[3][4][5]
Typically, the strong deactivation caused by the -CF₃ group makes the resonance effect less pronounced than in a standard acetamido (-NHCOCH₃) group.[3] Consequently, reactions may yield a mixture of isomers, and achieving high regioselectivity can be challenging. The outcome often depends heavily on the specific reaction conditions and the nature of the electrophile.
Q2: Why am I getting a mixture of ortho, para, and meta isomers in my electrophilic aromatic substitution reaction?
A2: Obtaining a mixture of isomers is a common issue stemming from the competing inductive and resonance effects of the trifluoroacetamido group. The relative stability of the carbocation intermediates (Wheland intermediates) for ortho, para, and meta attack are not sufficiently different. The strongly deactivating nature of the group slows the reaction, and highly reactive electrophiles may exhibit lower selectivity.[6]
Q3: Can the trifluoroacetamido group be used as a directing group in reactions other than EAS?
A3: Yes. The trifluoroacetamido group is an effective directing group for ortho-metalation and subsequent C-H functionalization reactions, such as Pd-catalyzed ortho-arylation.[7] In these cases, the nitrogen and/or carbonyl oxygen can coordinate to a metal catalyst, positioning it in proximity to the ortho C-H bond and facilitating its activation. This chelation-assisted strategy often provides high regioselectivity for the ortho product.
Troubleshooting Guide: Poor Regioselectivity in Electrophilic Aromatic Substitution
If you are observing low regioselectivity in an electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts), consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Factors and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Selectivity | High Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy barriers between different substitution pathways, leading to reduced selectivity.[6][8] | Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can significantly enhance selectivity by favoring the pathway with the lowest activation energy. |
| Product Mixture | Highly Reactive Reagent: Very powerful electrophiles are inherently less selective and may not discriminate effectively between the available positions on the deactivated ring. | Use a Milder Reagent: If possible, switch to a less reactive source for the electrophile. For example, use NBS for bromination instead of Br₂ with a strong Lewis acid. |
| Inconsistent Results | Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby altering the product ratio.[6] | Screen Solvents: Experiment with solvents of different polarities. A nonpolar solvent might favor a specific isomer over a polar one, or vice versa. Ensure the solvent is anhydrous. |
Troubleshooting Guide: Low Yield in Directed Ortho-Arylation
For issues with Pd-catalyzed ortho-arylation, refer to the following guide.
Caption: Decision workflow for optimizing directed ortho-arylation.
Optimization Parameters
| Parameter | Importance | Recommendations |
| Palladium Source | High | Palladium(II) acetate (Pd(OAc)₂) is a common starting point. The choice of precursor can influence the active catalyst formation. |
| Ligand | Critical | The ligand stabilizes the palladium center and influences its reactivity. Electron-rich, bulky phosphine ligands are often effective. Consider screening ligands like P(tBu)₃ or bulky N-heterocyclic carbenes (NHCs). |
| Base | High | The base is crucial for the C-H activation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but carboxylate bases (e.g., potassium pivalate, PivOK) can also be highly effective.[9] |
| Solvent | Medium | Polar aprotic solvents like DMF, DMAc, or dioxane are typically used. Solvent choice can affect solubility and catalyst stability. |
| Temperature | High | These reactions often require elevated temperatures (80-120 °C) to facilitate C-H activation. Temperature optimization is key to balancing reaction rate and catalyst decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Nitration (Illustrative)
This protocol is a representative example for an electrophilic aromatic substitution and may require optimization.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a solvent such as dichloromethane or acetonitrile. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-mixed solution of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the isomers.
Protocol 2: General Procedure for Pd-Catalyzed Ortho-Arylation (Illustrative)
This protocol is a general guide for a directed C-H functionalization and requires optimization for specific substrates.
-
Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., PCy₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) to a dry reaction vial.
-
Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the desired ortho-arylated product.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. 404-24-0 | this compound [fluoromart.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Amine Protection: Trifluoroacetic Anhydride and Alternative Trifluoroacetylating Agents
In the realm of organic synthesis, particularly in pharmaceutical and drug development, the judicious protection and deprotection of amine functionalities is paramount. The trifluoroacetyl group is a valuable tool in this context, offering unique properties of stability and selective removal. This guide provides a detailed comparison of trifluoroacetic anhydride (TFAA), a common reagent for introducing the trifluoroacetyl protecting group, with other trifluoroacetylating agents. We present experimental data, detailed protocols, and a logical workflow to aid researchers in selecting the optimal strategy for their synthetic needs.
Performance Comparison of Trifluoroacetylating Agents
The selection of a trifluoroacetylating agent is dictated by the substrate's reactivity, the desired reaction conditions, and the overall synthetic strategy. While trifluoroacetic anhydride is a powerful and widely used reagent, other methods offer advantages in terms of milder conditions or simplified workup procedures. The following table summarizes the performance of various trifluoroacetylating agents based on reported experimental data.
| Reagent/Method | Substrate | Reaction Conditions | Yield (%) | Deprotection Conditions | Ref. |
| Trifluoroacetic Anhydride | Penta-acetyl hexazaisowurtzitane derivative | 38 °C, 24 h | Not specified, but reaction was complete | Mild conditions with ethanol | [1] |
| Trifluoroacetic Anhydride | Thiolmethylated polymer | 0 °C to 45-50 °C, 20.5 h in dry dioxane | Not applicable (reagent preparation) | Not applicable | [2] |
| Polymer-bound trifluoroacetylthio-methyl resin | Phenyl amine | Reflux in dry dioxane, 24 h | 80 | Not specified | [2] |
| Polymer-bound trifluoroacetylthio-methyl resin | Benzyl amine | Reflux in dry dioxane, 24 h | 91 | Not specified | [2] |
| Polymer-bound trifluoroacetylthio-methyl resin | Hexyl amine | Reflux in dry dioxane, 24 h | 93 | Not specified | [2] |
| Polymer-bound trifluoroacetylthio-methyl resin | Isopropyl amine | Reflux in dry dioxane, 24 h | 90 | Not specified | [2] |
| Ethyl trifluoroacetate | Amino acids | Methanol, triethylamine, room temperature, 3 h | >99 | Sodium borohydride in THF/ethanol | [3][4] |
| Trifluoroacetic acid with trichloroacetonitrile and triphenylphosphine | Various amines | Room temperature, 24 h | 78-95 | Not specified | [5] |
Understanding the Role of 2,2,2-Trifluoro-N-phenylacetamide
It is crucial to clarify that this compound is the product of the trifluoroacetylation of aniline (phenylamine). It is a trifluoroacetamide-protected amine, not a reagent used for protecting other amines. The comparison, therefore, focuses on the reagents that install the trifluoroacetyl protecting group.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the protection of an amine using trifluoroacetic anhydride and the subsequent deprotection of the resulting trifluoroacetamide.
Protocol 1: Protection of an Amine using Trifluoroacetic Anhydride
This protocol is adapted from a procedure for the protection of a hydroxyl group, which is analogous for an amine.[1]
Materials:
-
Amine-containing substrate
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)
-
Ice/water bath
Procedure:
-
Dissolve the amine-containing substrate in an appropriate volume of dichloromethane.
-
Cool the solution in an ice/water bath.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1 to 24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-trifluoroacetylated product.
-
Purify the product as necessary, for example, by column chromatography.
Protocol 2: Deprotection of a Trifluoroacetamide
This protocol describes a mild deprotection method using sodium borohydride.[3][4]
Materials:
-
N-trifluoroacetylated substrate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the N-trifluoroacetylated substrate in a 1:1 (v/v) mixture of THF and ethanol.
-
Add an excess of sodium borohydride to the solution in portions.
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring for the completion of the reaction.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting free amine if necessary.
An alternative mild deprotection can often be achieved by solvolysis in an alcohol, such as ethanol or methanol, sometimes with the addition of a mild base.[1]
Logical Workflow for Amine Protection and Deprotection
The overall process of utilizing a trifluoroacetyl protecting group involves two key stages: the protection of the amine and its subsequent deprotection to reveal the free amine at the desired point in the synthetic sequence.
Caption: Workflow of Amine Trifluoroacetylation and Deprotection.
Conclusion
Trifluoroacetic anhydride is a potent and effective reagent for the introduction of the trifluoroacetyl protecting group, particularly when stability to harsh, oxidative conditions is required. However, its high reactivity necessitates careful handling and consideration of potential side reactions.[2] Alternative methods, such as the use of ethyl trifluoroacetate or activation of trifluoroacetic acid with coupling reagents, can provide milder conditions and high yields, expanding the toolkit available to synthetic chemists.[3][4][5] The choice of deprotection strategy is equally critical, with options ranging from reductive cleavage with sodium borohydride to simple solvolysis, allowing for orthogonal removal in the presence of other protecting groups.[1][3][4] This guide provides the necessary data and protocols to make an informed decision for the successful implementation of the trifluoroacetyl protecting group in complex syntheses.
References
- 1. WO2004076384A2 - Protection of amine and hydroxyl groups using fluoroacylation - Google Patents [patents.google.com]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
alternative reagents to 2,2,2-Trifluoro-N-phenylacetamide for trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in the fields of medicinal chemistry, agrochemicals, and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While 2,2,2-Trifluoro-N-phenylacetamide has its applications, a diverse and powerful arsenal of alternative reagents has been developed, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the leading alternative reagents for trifluoromethylation, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for your research.
Mechanistic Approaches to Trifluoromethylation
Modern trifluoromethylation methods can be broadly classified into three main categories based on the nature of the trifluoromethylating species: electrophilic, nucleophilic, and radical. The choice of reagent class is dictated by the electronic properties of the substrate and the desired bond formation.
Caption: Overview of the main classes of trifluoromethylation reagents and their general substrate types.
Electrophilic Trifluoromethylation Reagents
Electrophilic trifluoromethylating agents are highly valuable for their ability to react with a wide range of nucleophiles. The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1]
Performance Comparison of Electrophilic Reagents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[1] | Can be more expensive than other options.[1] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[1][2] | May require harsher conditions; some derivatives are less stable.[1] |
| Sulfoximine Salts | Shibata Reagents | β-ketoesters | Shelf-stable and commercially available.[1] | Less extensively studied compared to Togni and Umemoto reagents.[1] |
Performance Data: Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 94 | [1] |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 91 | [1] |
| Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [2] |
Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.
Experimental Protocol: Trifluoromethylation of Indole with Togni Reagent II
This protocol describes the direct C-H trifluoromethylation of indole.
Materials:
-
Indole
-
Togni Reagent II
-
Zinc triflate (Zn(OTf)₂)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere, add indole (1.0 mmol) and Togni Reagent II (1.2 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture until the solids are dissolved.
-
Add Zn(OTf)₂ (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated indole.
Caption: Experimental workflow for the trifluoromethylation of indole using Togni Reagent II.
Nucleophilic Trifluoromethylation Reagents
Nucleophilic trifluoromethylation reagents are essential for the introduction of the CF₃ group into electrophilic substrates such as aldehydes, ketones, and imines. The most well-known reagent in this category is the Ruppert-Prakash reagent.[2]
Key Nucleophilic Reagents and Their Precursors
| Reagent | Precursor/Generation | Typical Substrates | Activator |
| Ruppert-Prakash Reagent (TMSCF₃) | Commercially available | Aldehydes, ketones, imines | Fluoride source (e.g., TBAF, CsF) |
| Fluoroform-derived Reagents | Fluoroform (HCF₃) | Non-enolizable carbonyls | Strong base |
| Trifluoromethanesulfinic Acid Derivatives | Trifluoromethanesulfinate salts | Non-enolizable ketones and aldehydes | Potassium tert-butoxide |
Performance Data: Trifluoromethylation of Benzaldehyde
| Reagent | Activator | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) | TBAF | High | [1] |
| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | CsF | 95 | [3] |
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[1]
-
Slowly add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the α-trifluoromethyl alcohol.
Radical Trifluoromethylation Reagents
Radical trifluoromethylation has become a powerful method, especially for the functionalization of arenes and heteroarenes. These methods often employ mild conditions, including photoredox catalysis.[4][5]
Prominent Radical Trifluoromethylation Reagents
| Reagent | Generation of CF₃• | Typical Applications |
| Langlois Reagent (CF₃SO₂Na) | Oxidation (e.g., with tBuOOH) | Trifluoromethylation of arenes and heteroarenes.[1] |
| Triflyl Chloride (CF₃SO₂Cl) | Photoredox catalysis | Direct C-H trifluoromethylation of arenes and heteroarenes.[5] |
| Umemoto/Togni Reagents | Photoredox catalysis | Can also serve as radical CF₃ precursors under specific conditions.[6] |
Experimental Protocol: Radical Trifluoromethylation of an Arene with Langlois Reagent
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[1]
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.[1]
-
Stir the reaction at room temperature for 12-24 hours.[1]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[1]
Caption: Simplified logical pathway for radical trifluoromethylation of an arene.
Conclusion
The field of trifluoromethylation has evolved significantly, providing chemists with a robust toolkit of reagents that operate through diverse mechanistic pathways. For electrophilic trifluoromethylation, Togni and Umemoto reagents are the workhorses, offering broad applicability.[7][8] In the nucleophilic realm, the Ruppert-Prakash reagent remains a staple, with newer methods utilizing fluoroform offering more sustainable alternatives.[3][9] Radical trifluoromethylation, particularly through photoredox catalysis, has opened new avenues for late-stage functionalization under mild conditions.[5] The selection of an appropriate reagent will ultimately depend on the specific substrate, desired reaction conditions, and functional group tolerance, with the information provided in this guide serving as a valuable starting point for experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Trifluoroacetamide, Boc, and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides. This guide provides an objective, data-driven comparison of three key α-amino protecting groups: the well-established tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, alongside the more specialized Trifluoroacetamide (TFA or Tfa) group. This comparative analysis is intended to equip researchers with the necessary information to make informed decisions for their specific peptide synthesis challenges.
At a Glance: Key Characteristics
| Feature | Trifluoroacetamide (TFA/Tfa) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Cleavage Condition | Mildly basic (e.g., aqueous piperidine, NaOH) or reductive (e.g., NaBH4)[1][2] | Acidic (e.g., 50% TFA in DCM)[3][4] | Basic (e.g., 20% piperidine in DMF)[1][5] |
| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu, Trt)[3] | Quasi-orthogonal to benzyl-based side-chain protection[6] | Fully orthogonal to acid-labile side-chain protection (tBu, Trt, Pbf)[5][7] |
| Primary Application | Side-chain protection (e.g., Lys(Tfa)), specialized Nα-protection strategies[8] | Solid-Phase Peptide Synthesis (SPPS), particularly for long or aggregation-prone sequences[2][4] | Routine Solid-Phase Peptide Synthesis (SPPS), synthesis of modified or sensitive peptides[5][9] |
| Key Advantage | Stability to strong acids, enabling unique deprotection strategies[3][10] | Robust, well-established, can suppress aggregation[2][11] | Mild deprotection conditions, automation-friendly, UV monitoring of deprotection[9][11] |
| Key Disadvantage | Prone to racemization during activation, potential for chain cleavage during alkaline hydrolysis. Not commonly used for Nα-protection in standard SPPS[1] | Repetitive acid treatment can degrade sensitive peptides; final cleavage often requires hazardous HF[4][11] | Potential for side reactions like aspartimide formation; Fmoc-protected amino acids can be more expensive[11][12] |
Chemical Structures of the Protecting Groups
Caption: Chemical structures of the Trifluoroacetamide (Tfa), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Comparative Analysis
This section provides a detailed comparison of the performance and applications of the TFA, Boc, and Fmoc protecting groups in the context of solid-phase peptide synthesis (SPPS).
Trifluoroacetamide (TFA/Tfa) Group
The trifluoroacetyl (Tfa) group is primarily utilized for the protection of side chains, such as the ε-amino group of lysine, due to its stability in strong acidic conditions.[8] Its use as a temporary Nα-protecting group in standard SPPS is less common due to concerns about racemization during amino acid activation and the potential for peptide bond cleavage under certain basic deprotection conditions.[1]
However, a novel approach utilizing the trifluoroacetamide (Tfac) group for Nα-protection in SPPS has been proposed, with a unique deprotection method involving sodium borohydride (NaBH4) in a mixed solvent system.[2] This method offers orthogonality to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.[2]
Quantitative Data for Tfa/Tfac Nα-Protection:
Quantitative, side-by-side comparative data for Nα-Tfa/Tfac protection in routine SPPS is not as readily available in the literature as for Boc and Fmoc. The primary focus of available data is on its orthogonality and specific applications.
| Parameter | Trifluoroacetamide (TFA/Tfac) |
| Nα-Deprotection Reagent | 1 M Piperidine in H2O, 0.2 M NaOH in aqueous methanol, or NaBH4 in THF/EtOH[1][2] |
| Deprotection Time | Variable, can be rapid with NaBH4[2] |
| Orthogonality to Side-Chain Protection | Orthogonal to acid-labile (tBu, Boc, Trt) and Fmoc-labile side chains[2][3] |
Boc Protecting Group Strategy
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a cornerstone of SPPS, particularly effective for the synthesis of long or hydrophobic peptides that are prone to aggregation.[2][11] This strategy relies on the graduated acid lability of the Nα-Boc group and the more acid-stable benzyl-based side-chain protecting groups.
Quantitative Data for Boc Strategy:
| Parameter | Boc Protecting Group |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4][13] |
| Nα-Deprotection Time | 20-30 minutes[13] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[2][4] |
| Common Side Reactions | t-Butylation of Trp and Met, aspartimide formation[14] |
Fmoc Protecting Group Strategy
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the most widely used method for SPPS in both academic and industrial settings.[7] Its popularity stems from its mild deprotection conditions and true orthogonality, where the base-labile Nα-Fmoc group is removed without affecting the acid-labile side-chain protecting groups.[5][7]
Quantitative Data for Fmoc Strategy:
| Parameter | Fmoc Protecting Group |
| Nα-Deprotection Reagent | 20% Piperidine in Dimethylformamide (DMF)[5][13] |
| Nα-Deprotection Time | 5-20 minutes (often performed in two steps)[13] |
| Final Cleavage Reagent | Trifluoroacetic acid (TFA) with scavengers[5] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation, racemization of sensitive residues (e.g., His, Cys)[12] |
Experimental Protocols
Nα-Deprotection Protocols
1. Trifluoroacetamide (Tfac) Deprotection (Reductive)
-
Reagents: Sodium borohydride (NaBH4), Anhydrous Ethanol (EtOH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend the Tfac-protected peptide-resin in a 1:1 (v/v) mixture of anhydrous EtOH and anhydrous THF.[2]
-
Add 10 equivalents of sodium borohydride to the suspension.[2]
-
Agitate the mixture vigorously. Note: This reaction generates hydrogen gas, and the reaction vessel may become pressurized.[2]
-
Allow the reaction to proceed for 30 minutes.[2]
-
Wash the resin thoroughly with THF, followed by DCM, to remove excess reagents and byproducts.
-
2. Boc Deprotection (Acidic)
-
Reagents: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[3]
-
Filter and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for an additional 20-25 minutes.[3]
-
Wash the resin thoroughly with DCM, followed by a neutralization step with a base such as 10% Diisopropylethylamine (DIPEA) in DCM.[13]
-
3. Fmoc Deprotection (Basic)
-
Reagents: 20% Piperidine in Dimethylformamide (DMF).
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[13]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[13]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Final Cleavage and Deprotection Protocols
1. Boc Strategy Final Cleavage (HF Cleavage)
-
Caution: This procedure is highly hazardous and requires specialized equipment and trained personnel.
-
Reagents: Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole).
-
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[13]
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.
-
2. Fmoc Strategy Final Cleavage (TFA Cleavage)
-
Reagents: Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 or a simpler mixture of TFA/water/triisopropylsilane (TIS) 95:2.5:2.5).[13]
-
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13]
-
Stir the mixture at room temperature for 2-4 hours.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold diethyl ether.
-
Visualizing the Peptide Synthesis Workflow
Solid-Phase Peptide Synthesis (SPPS) Cycle
References
- 1. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 11. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Guide to Analytical Methods for 2,2,2-Trifluoro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,2,2-Trifluoro-N-phenylacetamide. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document outlines two common chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing an objective comparison of their performance based on established validation parameters.
While specific validated methods for this compound are not abundantly available in public literature, this guide extrapolates typical performance characteristics from validated methods for structurally similar fluorinated and acetamide compounds. The experimental protocols provided are based on well-established principles and can serve as a starting point for method development and validation for the target analyte.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of small organic molecules similar to this compound. These values are intended to provide a general comparison to guide method selection.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 2 µg/mL | ~0.05 - 0.5 µg/mL |
| Specificity/Selectivity | Good (dependent on chromatographic resolution) | Excellent (based on mass fragmentation) |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk material and simple formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Methanol (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-270 nm for aromatic compounds).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and for impurity profiling.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Ethyl Acetate (GC grade)
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400 (or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of the analyte).
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol or ethyl acetate (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve or dilute the sample in the appropriate solvent to a concentration within the calibration range.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC and GC-MS for the analysis of this compound.
A Spectroscopic Comparison of 2,2,2-Trifluoro-N-phenylacetamide and Its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2,2,2-Trifluoro-N-phenylacetamide and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data in a clear and comparative format, this document aims to facilitate the characterization and differentiation of this important class of fluorinated organic compounds.
Introduction
This compound, also known as trifluoroacetanilide, and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. Spectroscopic analysis is fundamental to the synthesis and characterization of these compounds, providing unambiguous structural confirmation and insights into their electronic properties. This guide focuses on a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound and a selection of its para-substituted derivatives.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives with electron-donating (-OCH₃), electron-withdrawing (-NO₂), and halogen (-Cl) substituents on the phenyl ring. These substituents are chosen to illustrate the electronic effects on the spectroscopic properties of the molecules.
Table 1: ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | Ar-H (ortho to NH) | Ar-H (meta to NH) | NH (amide) | Other |
| This compound | ~7.6 | ~7.2-7.4 | ~8.0-8.5 | - |
| 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | ~7.5 | ~6.9 | ~8.0-8.5 | 3.8 (s, 3H, -OCH₃) |
| 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | ~7.8 | ~8.3 | ~8.5-9.0 | - |
| N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | ~7.6 | ~7.3 | ~8.0-8.5 | - |
Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | C=O | CF₃ | Ar-C (ipso to NH) | Ar-C (ortho to NH) | Ar-C (meta to NH) | Ar-C (para to NH) | Other |
| This compound | ~155 (q) | ~116 (q) | ~136 | ~121 | ~129 | ~125 | - |
| 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | ~155 (q) | ~116 (q) | ~129 | ~122 | ~114 | ~157 | ~55 (-OCH₃) |
| 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | ~156 (q) | ~116 (q) | ~143 | ~120 | ~125 | ~145 | - |
| N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | ~155 (q) | ~116 (q) | ~135 | ~122 | ~129 | ~130 | - |
Table 3: ¹⁹F NMR Data (δ, ppm) in CDCl₃
| Compound | CF₃ |
| This compound | ~ -76 |
| 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | ~ -76 |
| 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | ~ -76 |
| N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | ~ -76 |
Table 4: Key IR Absorption Frequencies (cm⁻¹) (KBr Pellet)
| Compound | N-H Stretch | C=O Stretch (Amide I) | N-H Bend (Amide II) | C-F Stretch |
| This compound | ~3300 | ~1700 | ~1550 | ~1100-1200 |
| 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | ~3300 | ~1695 | ~1540 | ~1100-1200 |
| 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | ~3300 | ~1710 | ~1560 | ~1100-1200 |
| N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | ~3300 | ~1705 | ~1545 | ~1100-1200 |
Table 5: Mass Spectrometry Data (m/z) for Molecular Ion [M]⁺
| Compound | Formula | Molecular Weight | [M]⁺ |
| This compound | C₈H₆F₃NO | 189.13 | 189 |
| 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | C₉H₈F₃NO₂ | 219.16 | 219 |
| 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | C₈H₅F₃N₂O₃ | 234.13 | 234 |
| N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | C₈H₅ClF₃NO | 223.58 | 223/225 (isotope pattern) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically sufficient. For ¹⁹F NMR, a dedicated or switchable probe is required.
-
Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene can be used.
-
Data Acquisition :
-
¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR : Proton-decoupled spectra are generally acquired. The spectral width will depend on the specific compounds but is typically wider than for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approx. 100-200 mg) and pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) can be used.
-
Data Acquisition : A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source is commonly used for these types of molecules. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing mixtures and confirming purity.
-
Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition (Electron Ionization - EI) : The sample is introduced into the ion source of the mass spectrometer. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow for Synthesis, Characterization, and Screening
The following diagram illustrates a typical workflow for the synthesis, spectroscopic characterization, and initial biological screening of novel this compound derivatives.
Caption: A logical workflow from chemical synthesis to biological evaluation.
A Comparative Guide to Assessing the Purity of Synthesized 2,2,2-Trifluoro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a critical parameter in research and drug development, directly impacting experimental outcomes, reproducibility, and the safety profile of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,2,2-Trifluoro-N-phenylacetamide, a key intermediate in various chemical syntheses. We present supporting experimental data and detailed protocols for several common analytical techniques, offering a framework for the robust characterization of this compound and its non-fluorinated analog, N-phenylacetamide.
Introduction to Purity Assessment
The synthesis of this compound typically involves the acylation of aniline with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride. While this reaction is generally efficient, the final product can contain various impurities that require careful identification and quantification.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Aniline and trifluoroacetic acid (from the hydrolysis of the anhydride).
-
Diacylated Byproduct: N,N-bis(trifluoroacetyl)aniline can form if the reaction conditions are not carefully controlled.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate).
Accurate purity assessment is crucial to ensure that these impurities do not interfere with subsequent reactions or biological assays. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for this purpose.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on the nature of the compound, the expected impurities, and the desired level of sensitivity and accuracy. Below is a comparative summary of common methods for analyzing this compound and a suitable alternative for comparison, N-phenylacetamide.
| Technique | Parameter | This compound | N-phenylacetamide (Alternative) |
| HPLC | Typical Purity | >99% | >98% |
| Common Impurities Detected | Aniline, Trifluoroacetic acid, N,N-bis(trifluoroacetyl)aniline | Aniline, Acetic acid, Diacetylaniline | |
| GC-MS | Typical Purity | >99.5% | >99% |
| Common Impurities Detected | Volatile organic solvents, Aniline | Volatile organic solvents, Aniline | |
| NMR (¹H, ¹⁹F, ¹³C) | Primary Use | Structural confirmation and identification of impurities | Structural confirmation and identification of impurities |
| Key Spectral Features | Distinctive quartet for CF₃ group in ¹⁹F NMR | Characteristic signals for the acetyl and phenyl groups in ¹H NMR | |
| Melting Point | Expected Range (°C) | 86-90 °C[1][2] | 113-115 °C |
| Indication of Purity | Sharp melting point within the expected range | Sharp melting point within the expected range |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data.
Synthesis of this compound
Materials:
-
Aniline
-
Trifluoroacetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals for this compound include a broad singlet for the N-H proton and multiplets for the aromatic protons.
-
¹⁹F NMR: Dissolve the sample in an appropriate deuterated solvent. The spectrum will show a characteristic singlet or quartet (depending on the coupling to the N-H proton) for the -CF₃ group.
-
¹³C NMR: Dissolve the sample in CDCl₃. The spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.
Melting Point Analysis
-
Apparatus: A standard melting point apparatus.
-
Procedure: Place a small amount of the finely powdered, dry sample into a capillary tube. Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting point range close to the literature value is indicative of high purity.
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for understanding the logical sequence of steps in purity assessment.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Logical Relationships in Purity Determination
The different analytical techniques provide complementary information that, when combined, gives a comprehensive picture of the compound's purity.
Caption: Logical relationship of different analytical techniques leading to a comprehensive purity assessment.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While techniques like melting point analysis provide a quick preliminary indication of purity, chromatographic methods such as HPLC and GC-MS are indispensable for accurate quantification and the identification of volatile and non-volatile impurities. NMR spectroscopy remains the gold standard for structural confirmation. For a comprehensive and reliable assessment, it is recommended to utilize a combination of these techniques. By following the detailed protocols and considering the comparative data presented in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
The Impact of Trifluoroacetylation on the Anticonvulsant Properties of N-Phenylacetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2,2,2-Trifluoro-N-phenylacetamide derivatives against their non-fluorinated or alternatively halogenated analogues, with a specific focus on their anticonvulsant properties. The inclusion of a trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced pharmacological activity. This guide summarizes key quantitative data, details the experimental protocols used for evaluation, and illustrates the proposed mechanism of action.
Data Presentation: Comparative Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of a series of N-(3-chlorophenyl)acetamide analogues and their corresponding N-[3-(trifluoromethyl)phenyl]acetamide derivatives in the Maximal Electroshock (MES) and 6-Hz seizure models in mice. The data is extracted from a study by Obniska et al. (2015), which highlights the significant increase in anticonvulsant protection conferred by the trifluoromethyl substitution.[1]
| Compound ID | Phenyl Ring Substituent | Analogue Type | MES Screen (% Protection at 100 mg/kg, i.p., after 4h) | 6-Hz Screen (% Protection at 100 mg/kg, i.p., after 2h) |
| 3 | 3-Cl | Chloro | 0% | Not Reported |
| 14 | 3-CF3 | Trifluoromethyl | 75% | 25% |
| 5 | 3-Cl | Chloro | 0% | Not Reported |
| 16 | 3-CF3 | Trifluoromethyl | 75% | 25% |
| 7 | 3-Cl | Chloro | 0% | Not Reported |
| 18 | 3-CF3 | Trifluoromethyl | 100% | 25% |
| 8 | 3-Cl | Chloro | 0% | Not Reported |
| 19 | 3-CF3 | Trifluoromethyl | 100% (at 0.5h) | 25% |
| 9 | 3-Cl | Chloro | 0% | Not Reported |
| 20 | 3-CF3 | Trifluoromethyl | 100% | 50% |
Data presented is a selection from the referenced study to illustrate the structure-activity relationship.
Experimental Protocols
The following are detailed methodologies for the key anticonvulsant screening experiments cited.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
-
The test compound is administered to a group of animals, typically via intraperitoneal (i.p.) injection or oral gavage.
-
At the time of predicted peak effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical contact.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection. The percentage of protected animals in the test group is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
The test compound is administered to the animals.
-
At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously in the midline of the neck.
-
Animals are placed in individual observation cages and monitored for the next 30 minutes.
-
-
Endpoint: The absence of a clonic seizure (lasting for at least 5 seconds) is considered protection.
6-Hz Seizure Model
This model is used to identify compounds effective against psychomotor seizures, which are often resistant to standard antiepileptic drugs.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
-
The test compound is administered to the animals.
-
A local anesthetic and saline are applied to the corneas as in the MES test.
-
A long-duration, low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms rectangular pulse for 3 seconds) is delivered via the corneal electrodes.
-
Animals are observed for characteristic seizure behaviors such as a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
-
Endpoint: The absence of these seizure behaviors within a one-minute observation period is defined as protection.
Mandatory Visualization
Proposed Mechanism of Action
The anticonvulsant activity of many N-phenylacetamide derivatives is thought to be mediated through the modulation of voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, there is excessive, rapid firing of neurons. By binding to these channels, the compounds can stabilize the inactivated state of the channel, thereby reducing the number of channels available to open and propagate the high-frequency neuronal firing that underlies seizure activity.
References
A Comparative Cost-Benefit Analysis of 2,2,2-Trifluoro-N-phenylacetamide in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and overall synthetic utility. In the realm of trifluoroacetylation, a key transformation in the synthesis of many pharmaceuticals and agrochemicals, various reagents are available. This guide provides a comprehensive cost-benefit analysis of 2,2,2-Trifluoro-N-phenylacetamide, comparing it with its primary alternative, trifluoroacetic anhydride (TFAA), and other methods. The analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in your synthetic endeavors.
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. Trifluoroacetylation is a common method to introduce this moiety, often by acylating amines, alcohols, and other nucleophiles. While highly effective, the choice of the trifluoroacetylating agent can have significant implications for the overall cost, safety, and efficiency of a synthetic route.
Cost and Physical Properties: A Head-to-Head Comparison
A primary consideration in reagent selection is cost. The following table provides a comparative overview of the pricing for this compound and Trifluoroacetic Anhydride (TFAA).
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Indicative Price (€/100g) |
| This compound | C₈H₆F₃NO | 189.13 | Powder | 89 | 220-225 | ~1,302.00[1] |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | Liquid | -63.5 | 39.15 | ~123.65[2] |
Key Observations:
-
Cost: Trifluoroacetic anhydride (TFAA) is significantly less expensive than this compound on a weight basis.
-
Physical State: this compound is a stable, high-boiling point solid, which can be an advantage in terms of handling and reduced volatility compared to the highly volatile and corrosive liquid, TFAA.[1][3]
Performance and Reactivity in Trifluoroacetylation
While cost is a major factor, the performance of a reagent in a specific reaction is paramount. The choice between this compound and TFAA often comes down to a trade-off between reactivity and selectivity.
Trifluoroacetic Anhydride (TFAA): The Highly Reactive Workhorse
TFAA is a powerful and widely used trifluoroacetylating agent due to its high reactivity.[4] It readily reacts with a broad range of nucleophiles, including amines, alcohols, and phenols, often without the need for a catalyst. However, this high reactivity can also be a drawback, leading to:
-
Lack of Selectivity: In molecules with multiple nucleophilic sites, TFAA can lead to over-acylation or reaction at unintended positions.
-
Harsh Reaction Conditions: The reaction is often highly exothermic and produces trifluoroacetic acid as a corrosive byproduct, which may not be suitable for sensitive substrates.
-
Byproduct Formation: The high reactivity can lead to the formation of undesired byproducts, complicating purification.[5]
This compound: The Milder, More Selective Alternative
This compound offers a milder approach to trifluoroacetylation. Its lower reactivity compared to TFAA can be advantageous in several scenarios:
-
Increased Selectivity: It can allow for the selective acylation of more reactive functional groups in the presence of less reactive ones.
-
Milder Reaction Conditions: Reactions can often be carried out under less stringent conditions, which is beneficial for complex and sensitive molecules.
-
Improved Handling: As a stable solid, it is easier and safer to handle than the volatile and corrosive TFAA.[1]
The reaction with this compound typically requires activation or proceeds with less reactive nucleophiles under specific conditions. For instance, it can react with amines to form the corresponding trifluoroacetylated amine.[1]
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the trifluoroacetylation of an amine using both TFAA and a general approach for this compound.
Protocol 1: Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride (TFAA)
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Amine (1.0 eq)
-
Trifluoroacetic Anhydride (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the trifluoroacetic anhydride dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Trifluoroacetylation of an Amine using this compound
This is a generalized protocol, as the reactivity of this compound is lower and may require specific conditions or catalysts depending on the amine's nucleophilicity.
Materials:
-
Amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
High-boiling point aprotic solvent (e.g., DMF, DMSO, or a non-polar solvent like toluene)
-
Optional: Catalyst (e.g., a Lewis acid or a base, depending on the mechanism)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Combine the amine and this compound in a suitable solvent in a round-bottom flask under an inert atmosphere.
-
If required, add the catalyst.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by adding water and extracting the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
Safety is a non-negotiable aspect of laboratory work. The safety profiles of this compound and TFAA differ significantly.
| Reagent | GHS Hazard Statements | Key Safety Precautions |
| This compound | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][6][7] | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[1][6] |
| Trifluoroacetic Anhydride (TFAA) | H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects. EUH014: Reacts violently with water.[3] | Wear protective gloves, clothing, and eye/face protection. Use only in a chemical fume hood. Do not breathe mist/vapors/spray. Keep away from water and moisture.[3] |
Key Safety Considerations:
-
TFAA is highly corrosive and reacts violently with water, requiring careful handling in a moisture-free environment and the use of personal protective equipment suitable for corrosive materials.[3]
-
This compound , being a solid, poses a lower risk of inhalation exposure compared to the volatile TFAA, although appropriate measures should still be taken to avoid dust inhalation.[1][6]
Decision-Making Workflow for Reagent Selection
The choice of a trifluoroacetylating agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Radical Trifluoroacetylation of Alkenes Triggered by a Visible‐Light‐Promoted C–O Bond Fragmentation of Trifluoroacetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
mechanistic comparison of different trifluoromethylation reactions
An Indispensable Guide to Trifluoromethylation Reactions: A Mechanistic and Performance Comparison
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. For researchers, selecting the appropriate trifluoromethylation method is a critical decision that dictates the efficiency, substrate scope, and functional group tolerance of a synthetic route. This guide provides an objective, data-driven comparison of the three primary classes of trifluoromethylation reactions—nucleophilic, electrophilic, and radical—to inform this selection process.
Mechanistic Overview
Trifluoromethylation reactions are broadly categorized by the nature of the trifluoromethylating agent.[1]
-
Nucleophilic Trifluoromethylation employs a CF₃⁻ synthon, which attacks electrophilic centers such as carbonyls. The most prominent reagent in this class is trimethyl(trifluoromethyl)silane (CF₃SiMe₃), known as the Ruppert-Prakash reagent.[2][3] Its activation by a fluoride source generates a transient trifluoromethyl anion.
-
Electrophilic Trifluoromethylation utilizes a "CF₃⁺" equivalent to react with nucleophiles like enolates, thiols, or electron-rich aromatic systems. Key reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[4][5] The mechanism can be complex, sometimes involving polar substitution or single-electron transfer (SET) pathways.[1][6]
-
Radical Trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which can add to unsaturated bonds or perform C-H functionalization on (hetero)arenes.[1] Common radical precursors include sodium trifluoromethanesulfinate (Langlois reagent) and trifluoromethyl halides (e.g., CF₃I), often used in conjunction with photoredox catalysis.[7][8]
Mechanistic Pathways and Workflows
The following diagrams illustrate the fundamental mechanisms for each class of trifluoromethylation and a general experimental workflow.
Caption: Mechanism of Nucleophilic Trifluoromethylation.
Caption: Mechanism of Electrophilic Trifluoromethylation.
Caption: Mechanism of Radical Trifluoromethylation.
Caption: General Experimental Workflow.
Comparative Performance Data
The choice of reagent is highly dependent on the substrate. The following tables summarize quantitative yield data for the trifluoromethylation of representative substrates from each major class.
Table 1: Trifluoromethylation of Carbonyls and Derivatives
| Reagent Class | Reagent | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic | Ruppert-Prakash | Acetophenone | 75 | [9] |
| Nucleophilic | Ruppert-Prakash | Propiophenone | 88 | [9] |
| Electrophilic | Togni Reagent II | β-Ketoester (Indanone-derived) | 42-67 | [10] |
| Electrophilic | Umemoto Reagent | β-Ketoester (Indanone-derived) | 53 (71% ee) | [11] |
| Electrophilic | Umemoto Reagent IV | α-Acetyl-γ-butyrolactone | 71 |
| Electrophilic | Umemoto Reagent IV | Keto ester salt | 84 |[12] |
Note: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts (Umemoto's reagents) generally provide higher yields than hypervalent iodine reagents (Togni's reagents).[4][10] More powerful, next-generation Umemoto reagents show enhanced reactivity.[12]
Table 2: Trifluoromethylation of (Hetero)arenes
| Reagent Class | Reagent | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Electrophilic | Umemoto Reagent IV | p-Hydroquinone | 78 | [12] |
| Electrophilic | Umemoto Reagent IV | 4-tert-Butylaniline | 91 | [12] |
| Radical | Langlois Reagent | Aniline | 13 (isomer mixture) | [13] |
| Radical | Langlois Reagent | 4-Acetylpyridine | ~40-50 (NMR) | [6] |
| Radical | Langlois Reagent | Caffeine | 56 | [14] |
| Radical (Photoredox) | CF₃SO₂Cl | N-Boc-pyrrole | 88 | [8] |
| Radical (Photoredox) | CF₃SO₂Cl | Thiazole | 70 |[8] |
Note: For direct C-H trifluoromethylation of heterocycles, radical methods employing reagents like the Langlois reagent are often robust and operationally simple.[4] Photoredox catalysis can provide high yields at room temperature.[8]
Experimental Protocols
Detailed and reproducible methodologies are critical for success. The following are representative protocols for key trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone
Reaction: Trifluoromethylation of Acetophenone using the Ruppert-Prakash Reagent.[9]
-
Materials:
-
Acetophenone (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (0.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester
Reaction: Trifluoromethylation of α-Acetyl-γ-butyrolactone using Umemoto Reagent IV.
-
Materials:
-
α-Acetyl-γ-butyrolactone (1.0 equiv, 200 mg)
-
Sodium Hydride (60% dispersion, 2.0 equiv)
-
Umemoto Reagent IV (1.2 equiv, 1.08 g)
-
Anhydrous Dimethylformamide (DMF, 4 mL)
-
Water, Ethyl acetate, Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Add sodium hydride (60% dispersion, 76.1 mg) to a solution of α-acetyl-γ-butyrolactone (200 mg) in DMF (4 mL) at room temperature and stir for 15 minutes to form the enolate.
-
Cool the reaction mixture to -45 °C.
-
Add Umemoto reagent IV (1.08 g) to the mixture.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to yield the product.
-
Protocol 3: Radical Trifluoromethylation of a Heterocycle
Reaction: Innate C-H Trifluoromethylation of a Heterocycle using the Langlois Reagent.[15]
-
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)
-
tert-Butyl hydroperoxide (70% in H₂O, 5.0 equiv)
-
Dichloromethane (DCM) / Water (1:1 mixture)
-
Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a vial containing the heterocycle (0.25 mmol), add DCM (1.25 mL) and water (1.25 mL).
-
Add sodium trifluoromethanesulfinate (3.0 equiv) to the biphasic mixture.
-
Add tert-butyl hydroperoxide (5.0 equiv) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC/LC-MS. For slow reactions, a second addition of reagents may be required.
-
Upon completion, partition the reaction between EtOAc and saturated NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry with Na₂SO₄, concentrate, and purify by column chromatography.
-
Conclusion and Recommendations
The optimal trifluoromethylation strategy is dictated by the substrate and the desired transformation.
-
Nucleophilic methods using the Ruppert-Prakash reagent are the gold standard for adding a CF₃ group to carbonyls and imines. The reactions are generally high-yielding and protocols are well-established.
-
Electrophilic methods are best suited for electron-rich substrates such as enolates, phenols, and thiols. Umemoto's reagents , particularly newer generations, often show superior reactivity and yield compared to Togni's reagents for trifluoromethylating active methylene compounds.[4][12]
-
Radical methods offer a powerful and complementary approach, especially for the direct C-H functionalization of (hetero)arenes where other methods may fail.[4] The Langlois reagent is an inexpensive, stable, and operationally simple radical precursor, while photoredox catalysis provides a mild and highly efficient alternative for generating the •CF₃ radical.[7][8]
Researchers should carefully consider the nature of their substrate, functional group compatibility, and reagent cost and stability when designing a trifluoromethylation strategy. This guide provides the foundational data and protocols to make an informed decision for this critical synthetic transformation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 12. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.tue.nl [pure.tue.nl]
- 15. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 2,2,2-Trifluoro-N-phenylacetamide in catalysis
A Comparative Analysis of 2,2,2-Trifluoro-N-phenylacetamide as a Directing Group in Modern Catalysis
In the landscape of synthetic organic chemistry, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds remains a paramount goal. Directing groups have emerged as a powerful tool in this endeavor, enabling the precise activation of specific C-H bonds. Among these, the trifluoroacetyl group, present in molecules like this compound, is garnering increasing attention. This guide provides a comparative analysis of the performance of the trifluoroacetyl directing group against other common acyl alternatives in key catalytic transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Benchmark: Trifluoroacetyl vs. Acetyl and Pivaloyl Directing Groups
The choice of a directing group can significantly influence the outcome of a C-H functionalization reaction, affecting yield, selectivity, and reaction kinetics. The electron-withdrawing nature of the trifluoromethyl moiety in the trifluoroacetyl group imparts distinct electronic properties compared to the more electron-neutral acetyl and the sterically bulky pivaloyl groups. While direct side-by-side comparative studies under identical conditions are not extensively documented in a single publication, analysis of the available literature on palladium-catalyzed C-H arylation and rhodium-catalyzed C-H olefination of anilides allows for a qualitative and semi-quantitative performance assessment.
Palladium-Catalyzed C-H Arylation of Anilides
Palladium-catalyzed C-H arylation is a cornerstone of modern cross-coupling chemistry. The N-acyl group on an aniline substrate plays a crucial role in the cyclometalation step, a key part of the catalytic cycle.
Table 1: Comparison of N-Acyl Directing Groups in Palladium-Catalyzed C-H Arylation of Anilides
| Directing Group | Substrate Example | Typical Catalyst System | Oxidant/Additive | Typical Yields | Key Observations |
| Trifluoroacetyl | This compound | Pd(OAc)₂ | Ag₂O, Cu(OTf)₂ | Moderate to Good | The electron-withdrawing nature can influence the acidity of the N-H bond and the stability of the palladacycle intermediate. |
| Acetyl | N-phenylacetamide (Acetanilide) | Pd(OAc)₂ | Cu(OTf)₂, AgF or Ag₂O | Moderate to Excellent[1][2] | A widely used, effective directing group. Reaction conditions are well-established.[1][2] |
| Pivaloyl | N-phenylpivalamide | Pd(OAc)₂ | AgOAc | Moderate to Good | The steric bulk can influence regioselectivity and, in some cases, lead to diarylation products. |
Note: Yields are highly substrate and reaction condition dependent. The data presented is a general representation based on available literature.
Rhodium-Catalyzed C-H Olefination of Anilides
Rhodium catalysts have shown remarkable efficacy in the C-H olefination of anilides, providing a direct route to valuable vinylaniline derivatives. The nature of the N-acyl directing group is also critical in these transformations.
Table 2: Comparison of N-Acyl Directing Groups in Rhodium-Catalyzed C-H Olefination of Anilides
| Directing Group | Substrate Example | Typical Catalyst System | Oxidant | Typical Yields | Key Observations |
| Trifluoroacetyl | N-phenyl-2,2,2-trifluoroacetamide | [RhCpCl₂]₂ | AgSbF₆, Cu(OAc)₂ | Good to Excellent | The related N-pentafluorophenyl benzamide has been shown to be a highly effective directing group in Rh(III)-catalyzed olefinations, suggesting strong potential for the trifluoroacetyl group.[3][4][5][6] |
| Acetyl | N-phenylacetamide (Acetanilide) | [RhCpCl₂]₂ | Cu(OAc)₂ | Good to Excellent | A commonly employed directing group with proven effectiveness in various olefination reactions. |
| Pivaloyl | N-phenylpivalamide | [RhCp*Cl₂]₂ | Cu(OAc)₂ | Good | The steric hindrance of the pivaloyl group can influence the efficiency of the reaction with certain olefin coupling partners. |
Note: Yields are highly substrate and reaction condition dependent. The data presented is a general representation based on available literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic methods. Below are representative procedures for palladium-catalyzed C-H arylation and rhodium-catalyzed C-H olefination.
Protocol 1: Palladium-Catalyzed Ortho-Arylation of Acetanilide
This procedure details a typical method for the direct arylation of acetanilide, a compound closely related to this compound, and serves as a foundational protocol.
Reaction Scheme:
Procedure: [1]
-
To a 30 mL Schlenk tube, add acetanilide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 0.05 equiv), anhydrous Cu(OTf)₂ (0.4 mmol, 2.0 equiv), and anhydrous AgF (0.4 mmol, 2.0 equiv).
-
Add 5.0 mL of dry 1,4-dioxane to the tube.
-
Add the aryl(trimethoxy)silane (0.4 mmol, 2.0 equiv) via syringe.
-
Seal the tube with a Teflon-lined cap.
-
Stir the reaction mixture and heat to 110 °C in an oil bath for 48 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing the Celite with diethyl ether (3 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired ortho-arylated product.
Protocol 2: Rhodium(III)-Catalyzed C-H Olefination of N-Pentafluoroaryl Benzamide
This protocol describes the olefination of a substrate with a fluorinated N-aryl directing group, which is electronically similar to the trifluoroacetyl group.
Reaction Scheme:
Procedure: [7]
-
To a 350 mL Schlenk-type sealed tube equipped with a magnetic stirring bar, add the N-pentafluorophenyl benzamide substrate (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.01 mmol, 0.05 equiv), and NaOPiv (0.2 mmol, 1.0 equiv).
-
Add acetonitrile (2.0 mL) and the olefin coupling partner (0.5 mmol, 2.5 equiv).
-
Cap the tube and heat the reaction mixture to 80 °C for 24 hours under an atmosphere of air.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired olefinated product.
Logical Relationships in C-H Activation Catalysis
The success of a directing group-assisted C-H activation reaction depends on a series of interconnected factors. The following diagram illustrates the logical relationships in selecting and optimizing such a catalytic system.
Conclusion
This compound, by virtue of its trifluoroacetyl group, presents a compelling option as a directing group in C-H functionalization catalysis. Its distinct electronic properties can offer advantages in specific transformations, potentially influencing reactivity and selectivity. While more direct comparative studies are needed to fully elucidate its performance benchmarks against other acyl directing groups, the existing literature provides a strong foundation for its application in modern synthetic methodologies. The provided protocols offer a starting point for researchers to explore the utility of this and related directing groups in their own synthetic endeavors. As the field of C-H activation continues to evolve, the strategic use of electronically-tuned directing groups like the trifluoroacetyl moiety will undoubtedly play a crucial role in the development of more efficient and selective catalytic transformations.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Rh(iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh(iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rh(iii)-catalyzed C-H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoro-N-phenylacetamide: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Procedures for 2,2,2-Trifluoro-N-phenylacetamide
Researchers, scientists, and professionals in drug development must adhere to stringent safety and disposal protocols when handling this compound. This halogenated organic compound presents potential health and environmental hazards, necessitating its management as a hazardous waste. This guide provides a comprehensive operational and disposal plan to ensure the safe handling and compliant disposal of this substance.
Immediate Safety Precautions and Handling
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling powders or creating aerosols, use a certified respirator.
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.
1. Waste Segregation:
-
Halogenated Waste Stream: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated into a dedicated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will contaminate the entire container and increase disposal costs.
2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Container Integrity: Use a chemically resistant container with a secure, tight-fitting lid.
-
Closed Containers: Keep the waste container closed at all times, except when adding waste.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The likely disposal method will be high-temperature incineration, as recommended for many halogenated organic compounds.
Quantitative Data on Waste Classification
| Waste Classification | Description | Applicable EPA Waste Code |
| Listed Hazardous Waste | Spent solvent mixtures containing 10% or more by volume of certain halogenated solvents before use. | F001 / F002 |
| Characteristic Hazardous Waste | Waste that exhibits hazardous characteristics (e.g., toxicity, ignitability), regardless of concentration. | D-series codes |
Note: Due to its hazardous nature, it is prudent to manage all concentrations of this compound as hazardous waste.
Experimental Protocol: Laboratory-Scale Chemical Degradation (for consideration and expert consultation only)
While disposal via a licensed contractor is the standard, chemical degradation through base-catalyzed hydrolysis can be a potential pretreatment method to render the waste less hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting and in consultation with your institution's EHS department.
Objective: To hydrolyze this compound to less harmful products (trifluoroacetate and aniline).
Materials:
-
Waste solution containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M to 2 M)
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Quenching agent (e.g., hydrochloric acid, HCl)
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Preparation: In a chemical fume hood, place the waste solution in the reaction vessel with a stir bar.
-
Base Addition: Slowly add the sodium hydroxide solution to the waste while stirring. The reaction is exothermic, so control the rate of addition to manage the temperature.
-
Reaction: Continue stirring the mixture at room temperature. The reaction time will depend on the concentration of the waste. Monitor the reaction progress if analytical capabilities are available (e.g., TLC, LC-MS). In the absence of monitoring, a conservative reaction time of several hours to overnight is recommended.
-
Neutralization: After the reaction is complete, carefully neutralize the solution by slowly adding a suitable acid (e.g., HCl) until the pH is between 6 and 8.
-
Disposal of Treated Waste: Even after treatment, the resulting solution may still be subject to hazardous waste regulations. Consult with your EHS department for proper disposal of the neutralized solution.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in research and development.
Personal protective equipment for handling 2,2,2-Trifluoro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 2,2,2-Trifluoro-N-phenylacetamide, a compound of interest in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include harm if swallowed, in contact with skin, or inhaled, as well as causing skin and serious eye irritation.[1]
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles or a face shield | Must conform to European Standard EN166. Provides critical protection against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Due to the lack of specific breakthrough time data for this compound, it is crucial to consult the glove manufacturer's compatibility data for halogenated organic compounds. Regularly inspect gloves for any signs of degradation or perforation before and during use. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fully buttoned to protect against skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Generally not required for small-scale laboratory use with adequate ventilation, such as in a chemical fume hood. However, if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a respirator is mandatory. |
Glove Selection and Breakthrough Times
| Glove Material | General Rating for Halogenated Hydrocarbons | Typical Breakthrough Time (hours) |
| Viton® | Excellent | > 8 |
| Nitrile | Good to Fair | 1 - 4 |
| Neoprene | Good to Fair | 1 - 4 |
| Natural Rubber (Latex) | Poor | < 1 |
This data is illustrative. Always verify with the glove manufacturer for your specific application and chemical.
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Safety Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
The following is a general protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experimental procedure.
-
Preparation:
-
Don all required PPE as outlined in Section 1.1.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated and clearly labeled waste container ready.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula to transfer the solid.
-
If transferring a solution, use a calibrated pipette or syringe.
-
Perform all transfers within the chemical fume hood.
-
-
Experimental Use:
-
Keep the container of this compound sealed when not in use.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the designated work area.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled liquid waste container. Do not mix halogenated waste with non-halogenated organic waste.
-
Container Labeling: All waste containers must be labeled with the full chemical name, "this compound," and any other components of the waste mixture. The label should also indicate the relevant hazards (e.g., "Toxic," "Halogenated Organic Waste").
Disposal Procedure
-
Waste Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to contain and collect the spilled chemical for disposal as hazardous waste.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
